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N-(11-Bromoundecyl)carbamic acid tert-butyl ester Documentation Hub

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  • Product: N-(11-Bromoundecyl)carbamic acid tert-butyl ester
  • CAS: 463930-53-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of tert-Butyl (11-bromoundecyl)carbamate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl (11-bromoundecyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl (11-bromoundecyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to empower users in their synthetic and formulation endeavors.

Executive Summary

Tert-butyl (11-bromoundecyl)carbamate is a critical bifunctional linker molecule, frequently employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Its utility is fundamentally linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for efficient reaction setup, purification, and formulation.[1][2] While extensive quantitative solubility data is not widely published, this guide establishes a framework for predicting and experimentally determining these crucial parameters.

Physicochemical & Structural Properties

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of tert-Butyl (11-bromoundecyl)carbamate

PropertyValueSource
CAS Number 463930-53-2[3]
Molecular Formula C₁₆H₃₂BrNO₂[3][4]
Molecular Weight 350.34 g/mol [3][4]
Physical Form Solid
Melting Point 60-62 °C
Structural Analysis

The solubility of tert-butyl (11-bromoundecyl)carbamate is governed by the interplay of its distinct structural motifs:

  • Long Alkyl Chain (C₁₁): The eleven-carbon undecyl chain is the dominant feature of the molecule, imparting significant non-polar, lipophilic character. This long hydrocarbon tail will strongly favor interactions with non-polar solvents through van der Waals forces.

  • Carbamate Group (-NHCOO-): The carbamate functional group is semi-polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[5] This group introduces a degree of polarity to the molecule, allowing for interactions with more polar solvents.

  • tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar group further enhances the lipophilic nature of the molecule.

  • Terminal Bromine (-Br): The bromine atom at the terminus of the alkyl chain is a polarizable group that can participate in dipole-dipole interactions, though its contribution to overall polarity is less significant than the carbamate moiety.

The principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar polarity.[6][7] Given its predominantly non-polar structure with a localized polar region, tert-butyl (11-bromoundecyl)carbamate is expected to exhibit a nuanced solubility profile.

Theoretical Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection before experimental verification.

Table 2: Predicted Solubility of tert-Butyl (11-bromoundecyl)carbamate in Common Organic Solvents

SolventPolarity ClassificationPolarity IndexPredicted SolubilityRationale
Hexane / Heptane Non-polar~0.1High The long alkyl chain will interact favorably with these non-polar hydrocarbon solvents.
Toluene Non-polar2.4High Similar non-polar character promotes dissolution.
Diethyl Ether Non-polar2.8High A good solvent for many non-polar to moderately polar organic compounds.
Dichloromethane (DCM) Polar Aprotic3.1High Its ability to dissolve a wide range of organic compounds suggests good solubility.
Tetrahydrofuran (THF) Polar Aprotic4.0High A versatile solvent that should readily dissolve the compound.
Ethyl Acetate (EtOAc) Polar Aprotic4.4Moderate to High Balances polarity and non-polar characteristics, likely effective.
Acetone Polar Aprotic5.1Moderate The increasing polarity may start to mismatch with the large non-polar chain.
Isopropanol (IPA) Polar Protic3.9Moderate to Low The hydrogen-bonding capability may be less effective at solvating the large non-polar structure.
Ethanol / Methanol Polar Protic~5.2 / 5.1Low The high polarity and hydrogen-bonding network are a poor match for the lipophilic alkyl chain.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Moderate to High A very strong, polar aprotic solvent known for dissolving many otherwise poorly soluble compounds.
Water Polar Protic10.2Insoluble The molecule is overwhelmingly non-polar and will not dissolve in water.

Experimental Determination of Solubility

Since empirical data is essential for procedural accuracy, the following protocols are provided to enable researchers to determine solubility in their specific solvent systems.[8]

Workflow for Solubility Assessment

The following diagram outlines the logical flow for determining the solubility of tert-butyl (11-bromoundecyl)carbamate.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Gravimetric Method start Weigh 5 mg of compound into a vial add_solvent Add 0.5 mL of selected solvent start->add_solvent vortex Vortex for 1-2 minutes at room temperature add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe soluble Soluble (>10 mg/mL) observe->soluble No solid remains insoluble Insoluble or Partially Soluble observe->insoluble Solid remains start_quant Prepare a saturated solution by adding excess solid to a known volume of solvent (e.g., 2 mL) insoluble->start_quant Proceed for quantitative data equilibrate Equilibrate solution (e.g., 24h with stirring at a controlled temperature) start_quant->equilibrate filter Filter the solution through a 0.22 µm syringe filter to remove excess solid equilibrate->filter aliquot Transfer a precise volume (e.g., 1.0 mL) of the clear filtrate to a pre-weighed vial filter->aliquot evaporate Evaporate the solvent under vacuum or nitrogen stream aliquot->evaporate weigh_final Weigh the vial containing the dried solute evaporate->weigh_final calculate Calculate solubility (mg/mL) weigh_final->calculate

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Test

This rapid method provides a quick assessment of whether the compound is soluble at a specific concentration (e.g., ~10 mg/mL).

Materials:

  • tert-Butyl (11-bromoundecyl)carbamate

  • Selection of organic solvents (see Table 2)

  • Small glass vials (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5 mg of tert-butyl (11-bromoundecyl)carbamate into a clean, dry vial.

  • Add 0.5 mL of the chosen solvent to the vial.

  • Cap the vial securely and vortex vigorously for 1-2 minutes at ambient laboratory temperature.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble/Insoluble: Solid particles remain suspended or settled at the bottom.

Protocol 2: Quantitative Gravimetric Determination

This method yields a precise solubility value in mg/mL at a given temperature.

Materials:

  • Same as Protocol 1, plus:

  • Syringes (e.g., 2.5 mL)

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)

  • Stir plate and magnetic stir bars

  • Volumetric pipettes

  • Source of dry nitrogen or a vacuum oven

Procedure:

  • Add an excess amount of tert-butyl (11-bromoundecyl)carbamate (e.g., 20-30 mg) to a vial containing a precise volume of the chosen solvent (e.g., 2.0 mL).

  • Add a small magnetic stir bar, cap the vial, and stir the suspension at a constant, controlled temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the excess solid to settle.

  • Carefully draw the supernatant into a syringe and attach a syringe filter.

  • Dispense a precise volume of the clear filtrate (e.g., 1.0 mL) into a pre-weighed, clean, and dry vial. Record the initial weight of the vial (W₁).

  • Completely evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

  • Weigh the vial containing the dried solute. Record the final weight (W₂).

  • Calculate the solubility using the formula:

    Solubility (mg/mL) = (W₂ - W₁) / Volume of filtrate (mL)

Data Presentation and Application

The data generated from the experimental protocols should be systematically recorded for comparative analysis.

Table 3: Experimental Solubility Data Template

SolventTemperature (°C)Qualitative Result (~10 mg/mL)Quantitative Solubility (mg/mL)Observations
Dichloromethane25
Tetrahydrofuran25
Hexane25
Ethyl Acetate25
Methanol25
Add other solvents

Application of Solubility Data:

  • Reaction Chemistry: Solvents with high solubility are preferred for reactions to ensure a homogeneous mixture and favorable reaction kinetics.

  • Purification: For recrystallization, an ideal solvent system is one where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

  • Chromatography: Solubility in the mobile phase (e.g., hexane/ethyl acetate mixtures) is critical for achieving good separation in column chromatography.

  • Formulation & Storage: For drug development applications, solubility in biocompatible solvents or solvent systems is a key consideration.[9][10] Knowing the solubility helps in preparing stock solutions at stable, known concentrations.

References

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • A-M-A. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Retrieved from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

  • University of Turkish Aeronautical Association. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Unknown Source. (n.d.). Polarity of Solvents.
  • Perisic, O., & Kovacevic, M. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(4), 283-303. Retrieved from [Link]

  • Rossi, E., et al. (2009). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 50(51), 7176-7179. Retrieved from [Link]

  • Unknown Source. (n.d.). Solubility test for Organic Compounds.
  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl(11-bromoundecyl)carbamate. Retrieved from [Link]

  • MDPI. (2020, August 7). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]

  • NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Safe Handling and Stewardship of Long-Chain Amino Alkyl Bromides

Part 1: Executive Summary & Chemical Identity Long-chain amino alkyl bromides (e.g., 11-aminoundecyl bromide, 12-aminododecyl bromide) represent a unique class of bifunctional building blocks. They possess a lipophilic a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Long-chain amino alkyl bromides (e.g., 11-aminoundecyl bromide, 12-aminododecyl bromide) represent a unique class of bifunctional building blocks. They possess a lipophilic alkyl tail, a reactive electrophilic head (alkyl bromide), and a nucleophilic tail (amine).

The Critical Distinction: These compounds exist in two distinct states with radically different stability profiles.

  • State A (Salt Form): Typically supplied as the Hydrobromide (HBr) salt . In this state, the amine is protonated (

    
    ), rendering it non-nucleophilic. The compound is a stable solid.
    
  • State B (Free Base): If neutralized, the free amine (

    
    ) becomes a potent nucleophile. Because the molecule also contains a leaving group (Bromide), it can react with itself (cyclization) or neighbors (polymerization).
    

Warning: Never store these compounds as the free base. They must be generated in situ and used immediately.

Physical & Chemical Properties (Representative)
PropertyDescriptionImplications for Handling
Physical State White to off-white crystalline powder (HBr salt).[1]Dust hazard; inhalation risk.[1][2][3]
Solubility Soluble in polar solvents (MeOH, Water, DMSO).Readily penetrates biological membranes.
Reactivity Alkylating agent; susceptible to hydrolysis.Moisture sensitive; DNA interaction potential.
Hygroscopicity Moderate to High.Must be stored in desiccated conditions.[3][4]
pKa ~10.5 (Amine).Exists as cation at physiological pH.

Part 2: Hazard Profiling & Toxicology

To handle these compounds safely, one must understand the Dual-Threat Mechanism . Unlike simple solvents, these molecules attack biological systems on two fronts simultaneously.

The Mechanisms of Toxicity
  • Membrane Disruption (Surfactancy): The long alkyl chain acts as a lipid tail, while the charged ammonium head acts as a polar group. This surfactant structure allows the molecule to intercalate into cell membranes, causing destabilization and lysis.

  • Alkylation (Genotoxicity): The alkyl bromide end is a soft electrophile. It can undergo

    
     reactions with biological nucleophiles (DNA bases, Cysteine thiols in proteins), leading to cellular damage or sensitization.
    
Visualization: The Dual-Threat Pathway

ToxicityMechanism Compound Amino Alkyl Bromide Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Intercalation (Surfactant Effect) DNA Nuclear DNA (Nucleophiles) Compound->DNA Nuclear Penetration Lysis Cytotoxicity (Cell Lysis) Membrane->Lysis Bilayer Disruption Mutation Genotoxicity (Alkylation) DNA->Mutation SN2 Alkylation of Guanine

Figure 1: The dual mechanism of action showing surfactant-mediated membrane entry followed by potential alkylation events.

GHS Classification (Composite)

Based on analogs (e.g., Dodecyltrimethylammonium bromide, 11-bromoundecyl derivatives).

  • Signal Word: DANGER

  • H314/H315: Causes skin irritation/burns (concentration dependent).

  • H318: Causes serious eye damage.[2][5]

  • H335: May cause respiratory irritation.[5][6][7]

  • H410: Very toxic to aquatic life with long-lasting effects.[7]

Part 3: Storage, Stability & The "Runaway Train"

The most common failure mode in handling these compounds is inadvertent polymerization. If the HBr salt is neutralized (e.g., by basic impurities in a solvent or improper washing), the "Runaway Train" of intermolecular alkylation begins.

Degradation Workflow

Degradation Salt Stable HBr Salt (NH3+ ... Br-) Base Free Base (NH2 ... Br) Salt->Base Exposure to Base or Moisture Polymer Polymer/Oligomer (Insoluble Mess) Base->Polymer Intermolecular SN2 (Polymerization) Cyclic Cyclic Amine (If n=4,5,6) Base->Cyclic Intramolecular SN2 (Cyclization)

Figure 2: Stability pathways. The HBr salt is the only stable storage form. Moisture or base exposure triggers irreversible degradation.

Storage Protocol[2]
  • Temperature: Store at -20°C. Low temperature kinetically inhibits hydrolysis and polymerization.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (bromide is light sensitive). Cap must be taped with Parafilm to prevent moisture ingress.

Part 4: The Self-Validating Handling System

Do not rely on "standard lab practice." Use this self-validating workflow to ensure the compound is safe to use before you commit it to a reaction.

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationRationale
Gloves Double-gloving: Nitrile (Outer) + Laminate (Inner) if handling solutions.Alkyl bromides can permeate thin nitrile. Double gloving provides a breakthrough buffer.
Respiratory Fume hood required. N95/P100 if weighing open powder.Dust is a potent respiratory irritant and sensitizer.
Eyes Chemical Splash Goggles.[2][5]Corrosive potential to cornea; safety glasses are insufficient for powders.
The "Salt Check" Protocol (Pre-Experiment)

Before using a stored batch, perform this 5-minute validation:

  • Visual Inspection: The powder should be white/crystalline. Yellowing or "gumming" indicates free-base formation and oxidation.

  • Solubility Test: Take 5 mg of sample. Add 1 mL of Water .

    • Pass: Dissolves clearly (Salt form).

    • Fail: Cloudy or insoluble precipitate (Polymerized material).

  • pH Check: Touch the aqueous solution to pH paper.

    • Pass: pH ~4-5 (Acidic, indicating HBr salt).

    • Fail: pH > 7 (Free amine present, degradation imminent).

Reaction Setup (Synthesis Guide)

When using these as intermediates (e.g., grafting to a surface):

  • Dissolve the Salt First: Dissolve the HBr salt in the solvent (e.g., DMF, DMSO).

  • Add Base Last: Only add the base (e.g., Triethylamine, Carbonate) immediately before the coupling event.

  • Concentration: Keep concentration low (<0.1 M) if trying to avoid polymerization, or use a large excess of the capture nucleophile.

Part 5: Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with weak acetic acid to ensure amine protonation), then wipe up.

  • Solution Spill: Absorb with vermiculite. Treat the waste as Halogenated Organic Waste .

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Note: Do not use alcohol/ethanol; it may enhance skin penetration of the lipophilic chain.

  • Eye Contact: Rinse for 15 minutes. Seek ophthalmologist support immediately (cationic surfactants cause rapid corneal clouding).

Disposal (Aquatic Stewardship)

Critical: These compounds are highly toxic to aquatic life (H410).

  • Never pour down the drain.

  • Segregate as "Halogenated Organic - Toxic" .

  • Label clearly with "Quaternary/Amine Surfactant" to alert waste handlers of foaming potential.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Dodecyltrimethylammonium bromide. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: Amines, C12-14-tert-alkyl. Retrieved from [Link]

  • Gelest, Inc. (2016).[8] Safety Data Sheet: 11-Bromoundecylsilane. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines: The Runaway Train Mechanism. Retrieved from [Link]

Sources

Foundational

Introduction: The Critical Role of Bifunctional Linkers in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Boc-Amino Alkyl Bromide Linkers In the landscape of contemporary drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Boc-Amino Alkyl Bromide Linkers

In the landscape of contemporary drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), bifunctional linkers are indispensable molecular bridges. They connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (a cytotoxic drug or an E3 ligase recruiter). The structure, length, and chemical properties of these linkers are critical determinants of a therapeutic's efficacy, stability, and pharmacokinetic profile.

Boc-amino alkyl bromides are highly versatile and valuable building blocks in the synthesis of these complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily cleavable mask for a primary or secondary amine, while the terminal alkyl bromide serves as a reactive handle for nucleophilic substitution. This dual functionality allows for the sequential and controlled assembly of intricate molecular architectures. This guide provides a detailed exploration of the common synthetic strategies, step-by-step protocols, and mechanistic underpinnings for the preparation of these essential linkers.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of Boc-amino alkyl bromides can be approached from several distinct routes, each with its own set of advantages and considerations. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific chain length of the alkyl linker. We will explore the three most prevalent and field-proven methodologies.

Strategy A: Direct Boc-Protection of Amino Alkyl Bromide Hydrobromides

This is arguably the most direct and efficient method, leveraging commercially available ω-bromoalkylamine hydrobromide salts. The strategy involves a single, high-yielding step to protect the amine functionality.

Causality and Experimental Choice: Starting with the hydrobromide salt is advantageous because the free bromo-amines are often unstable and prone to self-alkylation or polymerization. The protonated amine of the salt is unreactive, allowing for controlled introduction of the Boc group under basic conditions. The base neutralizes the ammonium salt in situ, liberating the free amine to react with the Boc-anhydride.[1][2]

This protocol is adapted from established procedures and can be modified for different alkyl chain lengths (e.g., using 3-bromopropylamine hydrobromide or 4-bromobutylamine hydrobromide).[2][3]

Materials:

  • 2-Bromoethylamine hydrobromide (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.5 - 3.0 eq)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of Dioxane/Water.[4][5]

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-bromoethylamine hydrobromide (20.5 g, 100 mmol) in dichloromethane (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (30.3 g, 42 mL, 300 mmol) to the stirred suspension. A significant portion of the solid may dissolve as the free amine is formed.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (24.0 g, 110 mmol) in dichloromethane (50 mL).

  • Add the (Boc)₂O solution dropwise to the cold amine suspension over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water (2 x 100 mL), 1M HCl (to remove excess triethylamine), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure to obtain N-Boc-2-bromoethylamine as a clear oil or low-melting solid.[3]

Strategy B: Boc-Protection of an Amino Alcohol followed by Bromination

Causality and Experimental Choice: This sequence is often preferred because the Boc-protection of an amino alcohol is a very clean and high-yielding reaction.[6] The subsequent bromination of the alcohol can then be performed under conditions that are compatible with the acid-sensitive Boc group. It avoids handling the potentially volatile and toxic free bromo-amines.

G Start Amino Alcohol (e.g., Ethanolamine) Step1 Boc-Protection (Boc)₂O, Base Start->Step1 Intermediate N-Boc-Amino Alcohol Step1->Intermediate Step2 Bromination (e.g., PBr₃ or CBr₄/PPh₃) Intermediate->Step2 Product N-Boc-Amino Alkyl Bromide Step2->Product

Caption: Workflow for Strategy B.

Part 1: N-Boc-3-aminopropanol

  • Dissolve 3-aminopropan-1-ol (7.51 g, 100 mmol) in a 1:1 mixture of dioxane and water (100 mL).

  • Add sodium hydroxide (6.0 g, 150 mmol) and stir until dissolved. Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (22.9 g, 105 mmol) portion-wise.

  • Allow the mixture to warm to room temperature and stir overnight.[5]

  • Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-3-aminopropanol, which is often used in the next step without further purification.

Part 2: N-Boc-3-bromopropylamine

  • Dissolve N-Boc-3-aminopropanol (17.5 g, 100 mmol) and carbon tetrabromide (36.5 g, 110 mmol) in dry dichloromethane (200 mL) and cool to 0 °C.

  • Slowly add triphenylphosphine (28.9 g, 110 mmol) in portions, keeping the internal temperature below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Concentrate the reaction mixture and purify directly by column chromatography (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

Strategy C: Gabriel Synthesis Route

While less direct for this specific target, the Gabriel synthesis is a classic and robust method for forming primary amines from alkyl halides, preventing the common issue of over-alkylation.[7][8] In this context, one could react potassium phthalimide with a dibromoalkane, followed by hydrazinolysis and subsequent Boc-protection.

Causality and Experimental Choice: This route is advantageous when precise control over mono-alkylation is needed and when starting from a dihalide is more convenient. The phthalimide group acts as a protected form of ammonia, ensuring only a single alkylation occurs at the nitrogen.[9] However, it adds steps compared to Strategy A and is generally lower yielding for this specific application.

Mechanistic Insights: The Chemistry Behind the Synthesis

Understanding the reaction mechanisms is key to troubleshooting and optimizing these syntheses.

Mechanism of Boc-Protection

The protection of the amine proceeds via a nucleophilic acyl substitution on the di-tert-butyl dicarbonate ((Boc)₂O) anhydride.[6]

G cluster_0 Mechanism of Boc-Protection RNH2 R-NH₂ Boc2O (Boc)₂O RNH2->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse LeavingGroup tBuO⁻ + CO₂ Intermediate->LeavingGroup

Caption: Simplified Boc-protection mechanism.

The amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide anion and carbon dioxide (which form from the unstable tert-butoxycarbamic acid), to yield the stable N-Boc protected amine.[10]

Data Summary and Comparison

StrategyStarting MaterialKey ReagentsTypical YieldProsCons
A Bromo-amine HBr Salt(Boc)₂O, Base (TEA)>85%Highly efficient, one-pot, scalableRequires specific starting material
B Amino Alcohol1. (Boc)₂O, Base2. PBr₃ or CBr₄/PPh₃70-85% (2 steps)Good for unavailable bromo-aminesTwo steps, requires chromatography
C Dibromoalkane1. K-Phthalimide2. Hydrazine3. (Boc)₂O40-60% (3 steps)Avoids over-alkylationMulti-step, lower overall yield

Troubleshooting and Scientific Integrity

A core tenet of robust synthesis is the ability to identify and mitigate side reactions.

  • Incomplete Reaction (Boc-Protection): If TLC shows remaining starting material, ensure the base used was sufficient to both neutralize the HBr salt and facilitate the reaction. Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4]

  • Di-alkylation: While not an issue in these specific syntheses, if one were to alkylate a primary amine with a Boc-amino alkyl bromide, the secondary amine product is often more nucleophilic than the starting primary amine. To avoid the formation of a di-alkylated tertiary amine, a large excess of the primary amine starting material should be used.[11]

  • Product Purity and Verification: The identity and purity of the final Boc-amino alkyl bromide linker must be confirmed. A self-validating protocol involves a suite of analytical techniques.

    • ¹H NMR: Look for the characteristic singlet of the nine tert-butyl protons around 1.4 ppm and the methylene protons adjacent to the bromine, typically shifted downfield to 3.3-3.6 ppm.[12][13]

    • ¹³C NMR: Key signals include the Boc carbons around 28.5 ppm (CH₃) and 80.0 ppm (quaternary C), and the carbonyl carbon at ~156 ppm.[14]

    • IR Spectroscopy: A strong C=O stretch for the carbamate will be present around 1680-1710 cm⁻¹.[14]

    • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[15]

Conclusion

The synthesis of Boc-amino alkyl bromide linkers is a foundational technique for researchers in medicinal chemistry and drug development. While several routes exist, the direct protection of commercially available bromo-amine hydrobromide salts (Strategy A) offers the most efficient and scalable approach. By understanding the underlying mechanisms and potential side reactions, and by rigorously characterizing the final products, scientists can reliably produce these critical building blocks for the next generation of targeted therapeutics.

References

  • MedSchoolCoach. (2022, November 7). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • The Organic Chemistry Tutor. (2021, January 30). Gabriel Synthesis [Video]. YouTube. [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

  • JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Open Research Online. Synthesis and Characterisation of Bifunctional MRI Contrast Agents. [Link]

  • PrepChem.com. Synthesis of b. N-Carbo-t-butoxy-2-bromoethylamine. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • National Center for Biotechnology Information. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. [Link]

  • The Pharmaceutical Society of Japan. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • ResearchGate. (2025, August 5). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. [Link]

  • ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]

  • Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.
  • Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • Wiley-VCH. 1 Protection Reactions. [Link]

  • University of Illinois Springfield. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Google Patents. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Digital Commons at Buffalo State. (2021, May 21). Synthesis of Library of N-t-boc Amino ester. [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • National Center for Biotechnology Information. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

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Exploratory

An In-depth Technical Guide to N-(11-Bromoundecyl)carbamic acid tert-butyl ester: A Key Bifunctional Linker in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Bifunctional Linker In the intricate landscape of modern drug discovery, particularly in the burgeoning field of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Linker

In the intricate landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the rational design of bifunctional molecules is paramount. These molecules, exemplified by Proteolysis Targeting Chimeras (PROTACs), are engineered to simultaneously engage a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The bridge connecting these two critical binding elements is the linker, a component whose length, flexibility, and chemical nature are crucial determinants of the final molecule's efficacy. N-(11-Bromoundecyl)carbamic acid tert-butyl ester, a heterobifunctional linker, has emerged as a valuable building block in the synthesis of these complex therapeutic agents. Its C11 alkyl chain provides significant spatial reach, while the terminal bromide and Boc-protected amine offer orthogonal handles for sequential chemical modifications. This guide provides a comprehensive technical overview of this key linker, from its synthesis and characterization to its strategic application in the construction of targeted therapeutics.

Core Properties and Identification

A foundational aspect of any chemical entity in a research and development setting is its unambiguous identification and characterization.

PropertyValueSource(s)
CAS Number 463930-53-2[3]
Molecular Formula C16H32BrNO2
Molecular Weight 350.34 g/mol
Appearance Solid
Melting Point 60-62 °C
Storage Temperature Room temperature or 2-8°C (sealed in dry conditions)

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N-(11-Bromoundecyl)carbamic acid tert-butyl ester is a well-established procedure, typically involving the Boc-protection of the corresponding primary amine, 11-bromoundecan-1-amine. This process is designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Synthesis of 11-Bromoundecan-1-amine (Precursor)

The precursor amine can be synthesized from 11-bromoundecanoic acid through an ammonolysis process. This involves the reaction of the carboxylic acid with an excess of aqueous ammonia under heat and pressure.[4]

Boc Protection of 11-Bromoundecan-1-amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[5][6][7][8][9]

Reaction Scheme:

Caption: Boc protection of 11-bromoundecan-1-amine.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 11-bromoundecan-1-amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution and stir for 5-10 minutes at room temperature. The base scavenges the acid generated during the reaction.

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by water and brine to remove any water-soluble impurities.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(11-Bromoundecyl)carbamic acid tert-butyl ester can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a solid.

Characterization and Spectroscopic Analysis

Unequivocal characterization of the synthesized linker is critical for its use in subsequent, often complex, synthetic routes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Key signals would include a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br), a multiplet around 3.1 ppm for the two protons on the carbon adjacent to the nitrogen atom (-CH₂NH-), a broad singlet around 4.5 ppm for the NH proton of the carbamate, and a characteristic singlet at approximately 1.44 ppm for the nine protons of the tert-butyl group. The long alkyl chain would appear as a series of multiplets between 1.2 and 1.8 ppm.

  • ¹³C NMR: Expected signals would include a peak around 156 ppm for the carbamate carbonyl carbon, a signal around 79 ppm for the quaternary carbon of the tert-butyl group, a peak around 34 ppm for the carbon attached to bromine, a signal around 41 ppm for the carbon attached to the nitrogen, and a series of peaks between 26 and 33 ppm for the methylene carbons of the undecyl chain. A signal at approximately 28 ppm would correspond to the methyl carbons of the tert-butyl group.

Researchers should acquire and interpret their own NMR data to confirm the identity and purity of their synthesized material.

Application in Drug Discovery: A Bifunctional Linker for PROTACs

The primary application of N-(11-Bromoundecyl)carbamic acid tert-butyl ester in drug discovery is as a bifunctional linker in the synthesis of PROTACs.[1][10] The long alkyl chain provides the necessary length and flexibility to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex required for ubiquitination and subsequent degradation.[1][10]

Workflow for PROTAC Synthesis using the Linker:

The synthesis of a PROTAC using this linker typically involves a sequential coupling strategy. The terminal bromide allows for nucleophilic substitution by a suitable functional group on either the target protein ligand or the E3 ligase ligand. The Boc-protected amine can then be deprotected under acidic conditions to reveal a free amine, which can be coupled to the other binding moiety.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Attachment to First Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling to Second Ligand Linker N-(11-Bromoundecyl)carbamic acid tert-butyl ester Br-(CH₂)₁₁-NHBoc Intermediate1 Ligand1-(CH₂)₁₁-NHBoc Linker->Intermediate1 Ligand1 E3 Ligase Ligand with Nucleophilic Handle (e.g., -OH, -NH₂) Ligand1->Intermediate1 Nucleophilic Substitution Intermediate1_deprotect Ligand1-(CH₂)₁₁-NHBoc Intermediate2 Ligand1-(CH₂)₁₁-NH₂ Intermediate1_deprotect->Intermediate2 Acidic Conditions (e.g., TFA) Intermediate2_couple Ligand1-(CH₂)₁₁-NH₂ PROTAC Final PROTAC Ligand1-(CH₂)₁₁-NHCO-Ligand2 Intermediate2_couple->PROTAC Amide Coupling (e.g., HATU, HOBt) Ligand2 Target Protein Ligand with Carboxylic Acid or Activated Ester Ligand2->PROTAC

Caption: General workflow for PROTAC synthesis.

Causality in Experimental Choices:

  • Choice of Alkyl Chain Length: The 11-carbon chain provides a significant degree of separation between the two ligands, which can be crucial for allowing the target protein and E3 ligase to adopt a conformation conducive to ubiquitination. Shorter or longer linkers can be explored to optimize the efficiency of degradation.[10][]

  • Orthogonal Protecting Groups: The use of a Boc-protected amine and a terminal bromide provides two chemically distinct reactive sites. This orthogonality is essential for a controlled, stepwise synthesis, preventing unwanted side reactions and polymerization.

  • Flexibility of the Linker: The saturated alkyl chain offers considerable conformational flexibility, which can be advantageous in allowing the two ends of the PROTAC to find their respective binding pockets.[10] However, in some cases, more rigid linkers may be desirable to pre-organize the molecule for optimal binding.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(11-Bromoundecyl)carbamic acid tert-butyl ester. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

N-(11-Bromoundecyl)carbamic acid tert-butyl ester is a versatile and valuable tool in the arsenal of the medicinal chemist. Its well-defined structure, commercial availability, and straightforward reactivity make it an attractive building block for the construction of complex bifunctional molecules. As the field of targeted protein degradation continues to expand, the strategic use of such linkers will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Key methods to assemble PROTAC libraries using alkyl and ether linkers... ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Process for the ammonolysis of 11-bromoundecanoic acid.
  • Carbamic acid, N-methyl, t-butyl ester. NIST WebBook. [Link]

  • Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing PROTACs using N-(11-Bromoundecyl)carbamic acid tert-butyl ester

Application Note: Strategic Synthesis of PROTACs Utilizing the N-(11-Bromoundecyl)carbamic acid tert-butyl ester Linker Executive Summary This guide details the optimized protocol for incorporating the N-(11-Bromoundecyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of PROTACs Utilizing the N-(11-Bromoundecyl)carbamic acid tert-butyl ester Linker

Executive Summary

This guide details the optimized protocol for incorporating the N-(11-Bromoundecyl)carbamic acid tert-butyl ester (Boc-NH-C11-Br) linker into Proteolysis Targeting Chimeras (PROTACs).

This specific linker offers a C11 alkyl chain , providing a high degree of hydrophobicity and a substantial spatial separation (~15-18 Å) between the E3 ligase and the Protein of Interest (POI). Unlike hydrophilic PEG linkers, long-chain alkyl linkers can enhance cell membrane permeability via passive diffusion, though they require careful handling to maintain solubility during synthesis.

Key Chemical Features:

  • Electrophile: Primary alkyl bromide (susceptible to SN2 substitution).

  • Protecting Group: tert-Butyloxycarbonyl (Boc) (acid-labile).[1][2]

  • Backbone: Undecyl (C11) chain (lipophilic spacer).

Strategic Retrosynthesis & Logic

The synthesis of PROTACs using this heterobifunctional linker generally follows a linear assembly strategy. To avoid polymerization (intermolecular reaction between the free amine and the alkyl bromide), the bromide displacement must occur before Boc-deprotection .

The Canonical Workflow:

  • Step A (Alkylation): Reaction of the alkyl bromide with a nucleophilic handle (phenol, amine, or sulfonamide) on "Ligand 1" (Warhead or E3 binder).

  • Step B (Deprotection): Removal of the Boc group to expose the primary amine.

  • Step C (Acylation): Amide coupling of the newly exposed amine with a carboxylic acid on "Ligand 2".

Workflow Visualization

PROTAC_Synthesis Linker Boc-NH-(CH2)11-Br (Linker) Intermediate1 Boc-NH-(CH2)11-Ligand 1 (Protected Intermediate) Linker->Intermediate1 Step A: Base, Heat (SN2) Ligand1 Ligand 1-NuH (Nucleophile) Ligand1->Intermediate1 Intermediate2 H2N-(CH2)11-Ligand 1 (Free Amine) Intermediate1->Intermediate2 Step B: TFA/DCM (Deprotection) FinalPROTAC Ligand 2-CONH-(CH2)11-Ligand 1 (Final PROTAC) Intermediate2->FinalPROTAC Step C: HATU, DIPEA (Amide Coupling) Ligand2 Ligand 2-COOH (Carboxylic Acid) Ligand2->FinalPROTAC

Figure 1: Linear assembly strategy for C11-alkyl linked PROTACs. The alkyl bromide is consumed first to prevent self-polymerization.

Detailed Experimental Protocols

Step A: Nucleophilic Substitution (The "Br" End)

This step typically attaches the linker to a phenolic warhead (e.g., a tyrosine kinase inhibitor derivative) or a phenolic E3 ligand (e.g., 4-hydroxythalidomide).

Critical Mechanism: SN2 Substitution. Challenge: Long alkyl bromides can be sluggish. The addition of Potassium Iodide (KI) creates a transient alkyl iodide (Finkelstein reaction), which is a better leaving group, accelerating the rate.

ComponentEquivalentsRole
Ligand 1 (Nu-H) 1.0 eqNucleophile (Phenol/Amine)
Boc-NH-C11-Br 1.2 eqLinker (Electrophile)
Cesium Carbonate (Cs₂CO₃) 2.0 - 3.0 eqBase (Scavenges proton)
Potassium Iodide (KI) 0.1 eq (Catalytic)Finkelstein Catalyst
DMF (Anhydrous) 0.1 M conc.Polar Aprotic Solvent

Protocol:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve Ligand 1 (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add Cs₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide/anion.

  • Addition: Add N-(11-Bromoundecyl)carbamic acid tert-butyl ester (1.2 eq) and catalytic KI (0.1 eq).

  • Reaction: Seal the vial and heat to 60°C . Monitor by LC-MS.[3][4]

    • Note: Reaction time is typically 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove excess linker.

Step B: Boc-Deprotection

Removal of the Boc group to unmask the amine for the final coupling.

Critical Mechanism: Acid-catalyzed elimination.

ReagentConditions
TFA / DCM 1:4 Ratio (v/v)
Scavenger Triethylsilane (TES) (Optional, 2.5%)

Protocol:

  • Setup: Dissolve the intermediate from Step A in DCM.[5]

  • Acidification: Add TFA slowly (final concentration 20% v/v).

    • Tip: If Ligand 1 is electron-rich (e.g., indole, methoxy-benzene), add 2.5% Triethylsilane (TES) to prevent the tert-butyl cation from re-attaching to the ring.

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LC-MS (Look for Mass -100 Da).

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene or DCM (x3) to remove residual TFA.

    • Result: The product is now a TFA salt (R-NH₃⁺ ⁻OOCCF₃).

Step C: Amide Coupling (The "NH₂" End)

Coupling the long-chain amine to the carboxylic acid of Ligand 2 (e.g., VHL-acid or Pomalidomide-acid).

Critical Mechanism: Activated Ester Aminolysis.

ComponentEquivalentsRole
Ligand 2 (COOH) 1.0 eqCarboxylic Acid
Amine Intermediate 1.0 - 1.2 eqFrom Step B (TFA Salt)
HATU 1.2 eqCoupling Agent
DIPEA (Hünig's Base) 3.0 - 5.0 eqBase (Neutralizes TFA salt)
DMF 0.05 M conc.Solvent

Protocol:

  • Pre-activation: Dissolve Ligand 2 (COOH) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 minutes.

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions.

  • Coupling: Dissolve the Amine Intermediate (TFA salt) in a minimal amount of DMF. Add it to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (2.0–3.0 eq) to ensure the amine is free-based and reactive.

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Purification: Direct-to-HPLC is recommended for the final PROTAC.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Column: C18 Reverse Phase. (Note: C11 linkers are very sticky; use a high organic gradient to elute).

Troubleshooting & Optimization (E-E-A-T)

Solubility Issues

The C11 chain significantly increases lipophilicity.

  • Symptom: Intermediate precipitates during the reaction or sticks to the column.

  • Solution: Use a co-solvent mixture of DCM/DMF (1:1) for the coupling step. For purification, consider using Methanol instead of Acetonitrile in the mobile phase if peak shape is poor.

Elimination vs. Substitution
  • Symptom: Formation of a terminal alkene (Mass -80 vs product) during Step A.

  • Cause: High temperature + strong base promotes E2 elimination over SN2 substitution.

  • Fix: Lower temperature to 40°C and switch base from Cs₂CO₃ to K₂CO₃ (milder). Ensure the nucleophile is fully dissolved before adding the bromide.

Mechanistic Insight: The Finkelstein Advantage

Reaction_Mechanism Start Alkyl-Br Intermediate Alkyl-I (Transient) Start->Intermediate + KI (Cat) Fast Exchange Product Product (Alkyl-O-Ligand) Start->Product Direct Substitution (Slow) Intermediate->Product + Phenol Fast Substitution

Figure 2: Catalytic cycle of the Finkelstein reaction. Iodide displaces bromide to form a more reactive alkyl iodide intermediate, accelerating the attack by the ligand nucleophile.

References

  • Steinebach, C., et al. (2020). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. (Demonstrates alkyl linker synthesis strategies).

  • Bézière, N., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. (Review of linker types including alkyl chains).

  • Hendrick, C. E., et al. (2022). "Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation." Journal of Medicinal Chemistry. (Discusses N-Boc diamine linkers and amide coupling conditions).

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with N-Boc-4-bromopiperidine." Organic Letters. (General conditions for Boc/Alkyl bromide manipulations).

Sources

Application

Procedure for Boc deprotection of N-(11-Bromoundecyl)carbamic acid tert-butyl ester

Application Note: Chemoselective Boc Deprotection of N-(11-Bromoundecyl)carbamic acid tert-butyl ester Abstract This technical guide outlines the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) prote...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Boc Deprotection of N-(11-Bromoundecyl)carbamic acid tert-butyl ester

Abstract

This technical guide outlines the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-(11-Bromoundecyl)carbamic acid tert-butyl ester.[1][2] Due to the presence of a reactive terminal alkyl bromide, standard deprotection methodologies must be adapted to prevent self-alkylation and polymerization. This guide presents two validated methods—Acidolysis via Trifluoroacetic Acid (TFA) and Hydrolysis via Hydrogen Chloride (HCl) —comparing their efficacy, product isolation forms, and suitability for downstream applications.[3]

Chemical Context & Strategic Analysis

The substrate, N-(11-Bromoundecyl)carbamic acid tert-butyl ester , serves as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles, and self-assembled monolayers (SAMs).

The Chemoselectivity Challenge

The primary challenge is not the removal of the Boc group, but the preservation of the terminal alkyl bromide in the presence of the newly liberated amine.

  • Risk Factor: Upon deprotection, the resulting primary amine is a potent nucleophile. If the reaction mixture is neutralized or if the free base is allowed to accumulate in solution, intermolecular

    
     attack on the terminal bromide will occur, leading to oligomerization (secondary/tertiary amines).
    
  • Solution: The product must be maintained and isolated strictly as the ammonium salt (hydrochloride or trifluoroacetate), which renders the nitrogen non-nucleophilic and stable.

Mechanism of Action

Both protocols rely on acid-catalyzed elimination. The carbonyl oxygen is protonated, leading to the collapse of the carbamate, release of isobutylene gas and


, and formation of the ammonium salt.[4]

Experimental Protocols

Method A: The HCl/Dioxane Precipitation Method (Preferred)

Recommended for: Large-scale synthesis, long-term storage, and applications requiring a solid, non-hygroscopic salt.

Materials:

  • Substrate: N-(11-Bromoundecyl)carbamic acid tert-butyl ester

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)[5]

  • Solvent: Dichloromethane (DCM) or additional 1,4-Dioxane

  • Precipitant: Diethyl ether or n-Hexane

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the substrate in a minimal volume of anhydrous 1,4-dioxane (or DCM if solubility is poor).

    • Note: Ensure the concentration is approximately 0.2 M.

  • Acid Addition: At 0°C (ice bath), add 10 equivalents of 4.0 M HCl in Dioxane dropwise under inert atmosphere (

    
     or Ar).
    
    • Reasoning: Low temperature prevents premature side reactions during the initial exotherm.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 1–2 hours.

    • Monitoring: Monitor by TLC (Visualize with Ninhydrin; starting material

      
       will differ significantly from the baseline amine salt).
      
  • Isolation:

    • The amine hydrochloride salt often precipitates directly from the dioxane solution.

    • If no precipitate forms, dilute the mixture with 5–10 volumes of cold diethyl ether or n-hexane.

  • Filtration: Filter the white solid under a nitrogen blanket (to avoid moisture absorption). Wash the cake 3x with diethyl ether.

  • Drying: Dry under high vacuum for 4 hours.

Result: 11-Bromoundecanamine hydrochloride (White solid).

Method B: The TFA/DCM Solution Method

Recommended for: Small-scale optimization or immediate use in solution-phase coupling steps.

Materials:

  • Substrate: N-(11-Bromoundecyl)carbamic acid tert-butyl ester

  • Reagent: Trifluoroacetic Acid (TFA) (Reagent Grade >99%)

  • Solvent: Dichloromethane (DCM)[3][6]

  • Scavenger (Optional): Triethylsilane (TES)

Protocol:

  • Preparation: Dissolve the substrate in DCM to a concentration of 0.1 M.[2][3]

  • Scavenger Addition (Optional): Add 2.0 equivalents of Triethylsilane.

    • Insight: While alkyl cations are less prone to re-alkylation than benzyl cations, TES ensures high purity by quenching any reactive tert-butyl cations.

  • Acidolysis: Add TFA to the solution to achieve a final ratio of 1:1 (v/v) DCM:TFA.

    • Caution: Significant

      
       evolution will occur. Ensure open ventilation.
      
  • Reaction: Stir at room temperature for 30–60 minutes.

  • Work-up (Critical):

    • Concentrate the mixture in vacuo (rotary evaporator) at <40°C.

    • Co-evaporation: Redissolve the oily residue in Toluene or DCM and evaporate again (Repeat 3x).

    • Reasoning: This azeotropic removal is essential to strip excess TFA, which can interfere with subsequent coupling reactions.

  • Final State: The product is isolated as the trifluoroacetate salt (often a viscous oil or waxy solid).

Comparative Analysis & Data

ParameterMethod A: HCl/DioxaneMethod B: TFA/DCM
Product Form Hydrochloride Salt (Solid)Trifluoroacetate Salt (Oil/Waxy Solid)
Hygroscopicity Low (Stable)High (Absorbs moisture rapidly)
Handling Easy to weigh/transferDifficult (Sticky/Viscous)
Purity Profile High (Precipitation acts as purification)Moderate (Retains trace acid)
Downstream Use Ideal for storage or biphasic reactionsIdeal for immediate "one-pot" coupling
Safety Risk Corrosive Fumes (HCl)Corrosive/Volatile (TFA)

Mechanistic Workflow & Decision Matrix

The following diagram illustrates the reaction pathway and the critical "Danger Zone" where product degradation occurs.

BocDeprotection Substrate N-(11-Bromoundecyl) carbamic acid t-butyl ester TFA Method A: TFA / DCM Substrate->TFA HCl Method B: HCl / Dioxane Substrate->HCl Intermediate Carbamic Acid Intermediate TFA->Intermediate - t-Bu cation HCl->Intermediate - t-Bu cation Salt_TFA Product (TFA Salt) Stable Oil Intermediate->Salt_TFA - CO2 Salt_HCl Product (HCl Salt) Stable Solid Intermediate->Salt_HCl - CO2 Base Neutralization (NaOH / TEA) Salt_TFA->Base Avoid! Salt_HCl->Base Avoid! FreeBase Free Amine (Reactive Nucleophile) Base->FreeBase Polymer Oligomers/Polymers (DEGRADATION) FreeBase->Polymer Intermolecular Alkylation

Figure 1: Reaction workflow illustrating the divergent paths for salt formation and the critical risk of neutralization leading to polymerization.

Quality Control & Validation

To ensure the integrity of the protocol, the following QC steps are mandatory:

  • 1H NMR Spectroscopy (DMSO-d6 or CDCl3):

    • Success Indicator: Complete disappearance of the Boc singlet (~1.44 ppm, 9H).

    • Integrity Check: The triplet corresponding to

      
       (~3.41 ppm) must remain intact. Any splitting or shift upfield indicates alkylation/degradation.
      
    • Ammonium Protons: Look for a broad singlet at 7.8–8.2 ppm (indicating

      
      ).
      
  • Silver Nitrate Test (Qualitative):

    • Dissolve a small aliquot of the product in water/ethanol. Add

      
      .
      
    • HCl Salt: Immediate white precipitate (

      
      ).
      
    • TFA Salt: No precipitate (unless bromide hydrolysis occurred, which would be a faint yellow

      
       precipitate, indicating degradation).
      
  • Storage:

    • Store the salt at -20°C under Argon.

    • Shelf Life: HCl salt > 1 year; TFA salt < 3 months (due to potential slow hydrolysis from absorbed moisture).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

  • Han, G., & Tam, J. P. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[5] Journal of Peptide Research, 58(4), 338-341.[5]

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.

  • BenchChem. (2025).[2][3] "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development."

Sources

Method

Technical Application Note: tert-Butyl (11-bromoundecyl)carbamate as a Hydrophobic Linker in Drug Design

Abstract & Strategic Utility This application note details the strategic implementation of ** tert-butyl (11-bromoundecyl)carbamate** (CAS: 463930-53-2) as a heterobifunctional linker in the design of Proteolysis Targeti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This application note details the strategic implementation of ** tert-butyl (11-bromoundecyl)carbamate** (CAS: 463930-53-2) as a heterobifunctional linker in the design of Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands.

Unlike hydrophilic Polyethylene Glycol (PEG) linkers, this C11-alkyl linker introduces significant lipophilicity and a defined spatial separation (~14-16 Å) between warheads. This "hydrophobic masking" strategy is critical for:

  • Cell Permeability: Enhancing passive diffusion across lipid bilayers by shielding polar warheads.

  • Conformational Restriction: Reducing the entropic penalty of ternary complex formation compared to highly flexible PEG chains.

  • Solubility Modulation: Balancing the physicochemical profile of highly polar E3 ligase ligands (e.g., VHL ligands).

Technical Specifications & Handling

PropertySpecification
IUPAC Name tert-butyl N-(11-bromoundecyl)carbamate
CAS Number 463930-53-2
Molecular Formula

Molecular Weight 350.34 g/mol
Physical State White to off-white solid
Melting Point 60–62 °C
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Storage 2–8 °C (Desiccated); Protect from light

Handling Precaution: As an alkyl bromide, this compound is an alkylating agent. Handle in a fume hood. The Boc group is acid-labile; avoid exposure to acidic fumes during storage.

Strategic Application: PROTAC Linkerology

The choice of a C11 linker is not arbitrary. In PROTAC design, linker length and composition dictate the stability of the Target—PROTAC—E3 Ligase ternary complex.[1][2]

Mechanism of Action[4][5]
  • Attachment A (Bromide): Undergoes

    
     substitution with a nucleophilic handle (amine, phenol, thiol) on the first ligand (Target or E3).
    
  • Attachment B (Boc-Amine): Following acid deprotection, the primary amine undergoes amide coupling with the second ligand.

Visualizing the Workflow

The following diagram illustrates the standard synthesis workflow for creating a PROTAC using this linker.

G Linker tert-Butyl (11-bromoundecyl)carbamate (C11 Linker) Intermediate Intermediate 1 (Boc-Protected) Linker->Intermediate LigandA Ligand A (Nucleophile: -OH, -NH2, -SH) LigandA->Intermediate Step 1: SN2 Substitution (K2CO3, DMF, 60°C) Deprotected Intermediate 2 (Free Amine) Intermediate->Deprotected Step 2: Acidolysis (TFA/DCM or HCl/Dioxane) PROTAC Final PROTAC (Bivalent Degrader) Deprotected->PROTAC Step 3: Amide Coupling (HATU, DIPEA) LigandB Ligand B (Carboxylic Acid) LigandB->PROTAC

Figure 1: Convergent synthesis workflow utilizing the heterobifunctional nature of the C11 linker.

Experimental Protocols

Protocol A: Nucleophilic Substitution (Bromide Displacement)

This step attaches the first ligand (e.g., a phenolic Warhead or E3 ligand) to the linker. Note: Alkyl bromides are less reactive than iodides but more stable. We use Finkelstein conditions (catalytic KI) to accelerate the reaction.

Reagents:

  • Ligand A (containing Phenol/Amine/Thiol)

  • tert-Butyl (11-bromoundecyl)carbamate (1.2 equiv)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv)
  • Potassium Iodide (KI) (0.1 equiv - Catalyst)

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve Ligand A (1.0 mmol) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     (3.0 mmol). Stir for 10 minutes at Room Temperature (RT) to deprotonate the nucleophile.
    
  • Linker Addition: Add tert-butyl (11-bromoundecyl)carbamate (1.2 mmol) and catalytic KI (0.1 mmol).

  • Reaction: Heat to 50–60 °C .

    • Critical Insight: Do not exceed 80 °C. Higher temperatures promote E2 elimination of the alkyl bromide, forming the useless terminal alkene byproduct.

  • Monitoring: Monitor by LC-MS or TLC. The bromide starting material is non-polar; the product usually shifts to a lower

    
     (if Ligand A is polar) or higher 
    
    
    
    (if Ligand A is very polar).
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Boc-Deprotection (Amine Liberation)

This step unmasks the amine for the final coupling.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Optional: Triethylsilane (TES) as a cation scavenger.

Step-by-Step:

  • Setup: Dissolve the Boc-protected intermediate from Protocol A in DCM (0.1 M concentration).

  • Acidolysis: Add TFA (20% v/v final concentration).

    • Alternative: If the payload is acid-sensitive, use 4M HCl in Dioxane at 0 °C.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (Look for Mass

    
    ).
    
  • Workup: Remove volatiles under reduced pressure (rotary evaporator).

    • Crucial Step: Co-evaporate with toluene or DCM (

      
      ) to remove residual TFA, which can inhibit the subsequent coupling reaction.
      
  • Product: The resulting salt (TFA or HCl salt) is usually used directly in the next step without chromatography.

Protocol C: Final Amide Coupling

Attaching the second ligand (Ligand B - Carboxylic Acid).

Reagents:

  • Ligand B (Carboxylic Acid)

  • Deprotected Linker-Ligand A (Amine salt)

  • Coupling Agent: HATU or PyBOP (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 5.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve Ligand B (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes.

  • Coupling: Add the Deprotected Amine (from Protocol B) dissolved in minimal DMF. Add remaining DIPEA (ensure pH > 8).

  • Reaction: Stir at RT for 2–16 hours.

  • Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation

To validate the synthesis, specific NMR signatures must be confirmed.

Signal (

NMR)
Chemical Shift (

)
Interpretation
Terminal Methyl (

-Bu)
~1.44 ppm (Singlet, 9H)Indicates intact Boc group (Protocol A). Must disappear after Protocol B.

-Methylene (

-Br)
~3.40 ppm (Triplet, 2H)Starting material signature. Must disappear after Protocol A substitution.

-Methylene (

-N)
~3.10 ppm (Multiplet, 2H)Adjacent to the carbamate nitrogen.
Internal Methylenes 1.20 – 1.35 ppm (Broad)The "hydrophobic belly" of the C11 chain. Integrates to ~14H.[3]
Troubleshooting Guide
  • Issue: Low yield in Protocol A (Substitution).

    • Cause: Elimination to alkene.

    • Solution: Lower temperature to 40 °C, switch base to

      
       (softer cation effect), or switch solvent to Acetone (Finkelstein conditions).
      
  • Issue: Poor solubility of Final PROTAC.

    • Cause: The C11 chain + hydrophobic ligands create a "grease ball."

    • Solution: Formulate in 10% DMSO / 10% Tween-80 / Saline for biological assays. During synthesis, use THF/DMF mixtures.

Scientific Rationale: The "Goldilocks" Zone

Why use a C11 linker?

Research indicates that linker length significantly impacts the degradation efficiency (


) and potency (

).
  • Too Short (< C5): Steric clash prevents the E3 ligase and POI from touching.

  • Too Long (> C15): Excessive entropy makes the ternary complex formation energetically unfavorable.

  • C11 (Undecyl): Often represents an optimal length (~14-16 Å extended) to span the gap while allowing the necessary "wrap-around" conformation for ubiquitination.

Ternary cluster_complex Ternary Complex Formation POI Target Protein (POI) E3 E3 Ligase (e.g., VHL/CRBN) POI->E3 Protein-Protein Interaction Linker C11 Hydrophobic Linker (Flexible Scaffold) POI->Linker Linker->E3

Figure 2: The C11 linker facilitates the proximity required for the E3 ligase to ubiquitinate the Target Protein.

References

  • Atilaw, Y., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Maple, H. J., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Precision Bioconjugation with Long-Chain Alkyl Bromide Linkers

Executive Summary While maleimides and N-hydroxysuccinimide (NHS) esters dominate the bioconjugation landscape, long-chain alkyl bromide linkers occupy a critical niche for specific, high-stability applications. Unlike m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While maleimides and N-hydroxysuccinimide (NHS) esters dominate the bioconjugation landscape, long-chain alkyl bromide linkers occupy a critical niche for specific, high-stability applications. Unlike maleimide-thiol adducts, which are susceptible to retro-Michael addition and exchange with plasma thiols (e.g., albumin, glutathione), alkyl bromides form irreversible, metabolically stable thioether bonds .

However, the utilization of long-chain (


) alkyl bromides presents two distinct physicochemical challenges:
  • Reduced Electrophilicity: Primary alkyl bromides are significantly less reactive toward nucleophiles (

    
    ) than 
    
    
    
    -haloacetamides or maleimides.
  • Hydrophobicity: Long alkyl chains induce aggregation or precipitation in aqueous buffers, shielding the reactive site.

This guide details the protocols to overcome these barriers, utilizing Finkelstein catalysis and solvency engineering to achieve high-yield lipididation or stable linker conjugation.

Mechanistic Principles & Causality

The Stability Advantage

The primary driver for choosing an alkyl bromide over a maleimide is linkage stability .

  • Maleimide: Forms a thiosuccinimide ring.[1] Over time, this ring can open (hydrolysis) or undergo retro-Michael addition, releasing the payload.

  • Alkyl Bromide: Reacts with cysteine thiolates to form a simple thioether (

    
    ). This bond is chemically equivalent to the methionine side chain—inert to reduction, exchange, and hydrolysis under physiological conditions.
    
Overcoming Kinetic Inertia ( )

The reaction between a cysteine thiolate (


) and a primary alkyl bromide (

) is a bimolecular nucleophilic substitution (

).
  • Challenge: Bromide is a moderate leaving group. At physiological pH (7.4), the reaction rate is often too slow to compete with oxidation or aggregation.

  • Solution (The Finkelstein Effect): We introduce a catalytic amount of Potassium Iodide (KI). Iodide (

    
    ) displaces the bromide to form a transient, highly reactive alkyl iodide (
    
    
    
    ). The cysteine thiolate then rapidly displaces the iodide. This accelerates the reaction 10–100x without altering the final product.
Solvation Strategy

Long-chain linkers act as surfactants. In aqueous buffer, they form micelles with the bromide sequestered in the hydrophobic core, inaccessible to the protein.

  • Protocol Adjustment: We utilize a bipolar solvent system (DMSO/Aqueous) often supplemented with chaotropes or cyclodextrins to maintain the linker in a monomeric, reactive state.

Visualization: Reaction Workflow & Mechanism

Bioconjugation_Mechanism AlkylBr Alkyl Bromide Linker (R-CH2-Br) AlkylI Transient Alkyl Iodide (R-CH2-I) [Highly Reactive] AlkylBr->AlkylI Finkelstein Exchange (Fast) KI Cat. Potassium Iodide (KI) KI->AlkylBr Complex Transition State [P-S---C---I]‡ AlkylI->Complex ProteinSH Protein Cysteine (P-SH) Thiolate Thiolate Anion (P-S⁻) ProteinSH->Thiolate pKa ~8.3 Base Base (pH 8.5) Deprotonation Base->ProteinSH Thiolate->Complex Nucleophilic Attack Product Stable Thioether Conjugate (P-S-CH2-R) Complex->Product Irreversible Substitution

Caption: Figure 1. Catalytic cycle for alkyl bromide bioconjugation. Iodide catalysis converts the sluggish bromide into a reactive iodide intermediate, enabling mild conjugation.

Experimental Protocol

Protocol A: Cysteine Lipididation with Long-Chain Alkyl Bromides

Objective: Attach a C12-C16 hydrophobic tail to a surface cysteine (e.g., for membrane anchoring or albumin binding).

Materials Required
  • Protein: 1-5 mg/mL in PBS (must have free cysteine).

  • Linker: 1-Bromododecane (or functionalized variant).

  • Solvent: Anhydrous DMSO or DMF.

  • Catalyst: Potassium Iodide (KI), 1.0 M stock in water (freshly prepared).

  • Reducing Agent: TCEP-HCl (neutralized).

  • Buffer: 100 mM Borate or Carbonate buffer, pH 8.5–9.0. (Higher pH is required to maximize thiolate concentration).

Step-by-Step Methodology
  • Protein Preparation & Reduction

    • Adjust protein buffer to pH 8.5 using 1M Borate pH 9.0.

    • Add TCEP (2–5 molar equivalents relative to cysteine) to reduce any disulfides.

    • Note: Unlike maleimides, alkyl halides are compatible with TCEP; no removal is necessary.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Linker Activation (The "Pre-Mix" Strategy)

    • Context: Direct addition of hydrophobic bromide to buffer causes precipitation.

    • Dissolve Alkyl Bromide in DMSO to 50 mM.

    • Expert Tip: Add KI to the reaction mixture before the linker.

    • Target final reaction concentrations:

      • Protein: 50 µM

      • Alkyl Bromide: 500 µM (10x excess)

      • KI: 5 mM (100x excess relative to protein, catalytic relative to linker)

      • DMSO: 10–20% (v/v) final concentration.

  • Conjugation Reaction

    • Add the KI solution to the protein.

    • Slowly add the Alkyl Bromide/DMSO solution while vortexing gently.

    • Incubation: 37°C for 4–16 hours.

    • Why 37°C? Alkyl bromide substitution has a higher activation energy than maleimide addition. Slight heating significantly improves yield without denaturing most proteins.

  • Quenching & Purification

    • Quench unreacted thiols (optional) with 10 mM DTT if downstream assays are sensitive.

    • Purification: Excess long-chain linker will form micelles/aggregates.

      • Method 1 (Preferred): Hydrophobic Interaction Chromatography (HIC) or RP-HPLC (if protein tolerates).

      • Method 2: Dialysis against buffer containing 0.1% Tween-20 (to solubilize and remove free lipid linker), followed by detergent-free buffer.

Comparative Data: Alkyl Bromide vs. Maleimide

FeatureMaleimide LinkerLong-Chain Alkyl Bromide
Reaction Type Michael AdditionNucleophilic Substitution (

)
Reactivity Very High (Fast at 4°C)Low (Requires 25-37°C + Catalyst)
Linkage Thiosuccinimide RingThioether (C-S-C)
Plasma Stability Moderate (Retro-Michael risk)Excellent (Irreversible)
Selectivity High for CysHigh for Cys (at pH < 9)
Hydrophobicity VariableHigh (Intrinsic lipid tail)

Analytical Validation Workflow

To confirm successful conjugation of a long alkyl chain (which adds significant mass and hydrophobicity), standard SDS-PAGE is often insufficient due to smeary migration of lipidated proteins.

Analytical_Workflow cluster_0 Primary Validation cluster_1 Secondary Validation (Hydrophobicity) Sample Conjugated Protein Sample LCMS Intact Protein LC-MS (Deconvoluted Mass) Sample->LCMS RP_HPLC Reverse Phase HPLC (C4 Column) Sample->RP_HPLC MassShift Check for +Mass of Linker (-HBr) LCMS->MassShift Shift Retention Time Shift (Lipid tail increases retention) RP_HPLC->Shift

Caption: Figure 2. Dual-mode validation strategy. Mass spectrometry confirms chemical identity, while RP-HPLC confirms the change in physicochemical properties (hydrophobicity).

Troubleshooting & Optimization

Issue: Precipitation upon Linker Addition
  • Cause: The "Long-Chain" (e.g., C12) is crashing out of the aqueous buffer.

  • Fix: Increase DMSO concentration to 20-30%. If the protein is sensitive, use Cyclodextrin (HP-

    
    -CD)  at 10 equivalents relative to the linker. The cyclodextrin solubilizes the alkyl chain, delivering it to the protein surface.
    
Issue: Low Conjugation Yield
  • Cause: Hydrolysis of the bromide (slow) or oxidation of the cysteine.

  • Fix:

    • Boost Catalyst: Increase KI to 50 mM.

    • Raise pH: Increase to pH 9.0 (ensure protein stability).

    • Switch Halide: If possible, synthesize the Alkyl Iodide precursor directly, avoiding the in-situ conversion step.

Issue: Non-Specific Labeling (Lysine)
  • Cause: pH > 9.5 or huge excess of reagent.

  • Fix: Keep pH < 9.0. Lysines are protonated (ammonium) and non-nucleophilic below pH 9.0, whereas Cysteines (

    
     ~8.3) are significantly deprotonated.
    

References

  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal. Link

  • Bernardim, B., et al. (2016).[2] "Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents." Nature Communications. Link (Context: Comparison of stable thioether/Michael acceptors).

  • Bader, Y., et al. (2018). "Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting." Chemistry – A European Journal. Link

  • Kalia, J., & Raines, R. T. (2010). "Advances in Bioconjugation." Current Organic Chemistry. Link

  • Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link

Sources

Method

Preparation of amino-functionalized lipids from 11-bromoundecyl carbamate

Application Note: Preparation of Amino-Functionalized Lipid Anchors from 11-Bromoundecyl Carbamate Abstract This application note details the synthesis of amino-functionalized lipids using 11-bromoundecyl carbamate (tert...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Amino-Functionalized Lipid Anchors from 11-Bromoundecyl Carbamate

Abstract

This application note details the synthesis of amino-functionalized lipids using 11-bromoundecyl carbamate (tert-butyl (11-bromoundecyl)carbamate) as a bifunctional linker. These lipids serve as critical "anchors" in Lipid Nanoparticles (LNPs), enabling the conjugation of targeting ligands (antibodies, aptamers) or stabilizing polymers (PEG) to the LNP surface. The protocol describes a robust two-step workflow: (1)


 alkylation of a hydrophobic lipid core (secondary amine) with the brominated linker, followed by (2) acid-mediated deprotection to reveal a reactive primary amine.

Introduction & Strategic Rationale

In the development of mRNA therapeutics, "Active Targeting" remains a frontier challenge. Standard LNPs rely on passive accumulation (ApoE adsorption) to target the liver. To reach extrahepatic tissues (spleen, lung, immune cells), LNPs must be surface-engineered with ligands.

11-bromoundecyl carbamate is a high-value reagent for this purpose because it provides a pre-fabricated C11 hydrophobic spacer .

  • The Spacer Effect: The 11-carbon chain is sufficiently hydrophobic to anchor firmly into the lipid bilayer, yet long enough to extend the terminal amine beyond the dense PEG layer of the LNP, ensuring steric accessibility for conjugation.

  • The Carbamate (Boc) Advantage: The Boc group protects the terminal amine during the harsh alkylation conditions, preventing polymerization and ensuring a clean mono-functionalized product.

This guide focuses on synthesizing DSA-C11-Amine (Distearyl-amino-undecyl-amine), a representative anchor lipid.

Synthetic Workflow Visualization

The following diagram illustrates the chemical pathway and the logical flow of the experiment.

LipidSynthesis Start1 Distearylamine (Hydrophobic Core) Step1 Step 1: Alkylation (SN2) Solvent: DMF/EtOH Base: Cs2CO3 Catalyst: TBAI Start1->Step1 Start2 11-Bromoundecyl Carbamate (Linker) Start2->Step1 Inter Intermediate: Boc-Protected Amino Lipid Step1->Inter 80°C, 12-24h Step2 Step 2: Deprotection Reagent: TFA/DCM (1:4) Scavenger: TES (Optional) Inter->Step2 Product Final Product: Amino-Functionalized Lipid (Primary Amine) Step2->Product RT, 2h LNP LNP Formulation (Post-Insertion) Product->LNP Conjugation

Caption: Workflow for synthesizing amino-functionalized lipid anchors via alkylation and deprotection.

Detailed Experimental Protocols

Phase 1: Alkylation (Coupling Reaction)

Objective: Attach the C11-linker to the dialkyl amine core via nucleophilic substitution.

Reagents:

  • Nucleophile: Dioctadecylamine (Distearylamine) [CAS: 112-99-2] - 1.0 equiv.

  • Electrophile: tert-butyl (11-bromoundecyl)carbamate [CAS: 463930-53-2] - 1.2 equiv.

  • Base: Cesium Carbonate (

    
    ) - 2.0 equiv. (Preferred over 
    
    
    
    for solubility in organic/polar mixes).
  • Catalyst: Tetrabutylammonium Iodide (TBAI) - 0.1 equiv. (Finkelstein catalyst).

  • Solvent: DMF (Anhydrous) or Ethanol/Chloroform mix (if solubility is an issue).

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Distearylamine (1.0 eq) in anhydrous DMF (

    
     concentration).
    
    • Note: Distearylamine has poor solubility at RT. Heat to

      
       if necessary to achieve a clear solution before adding the bromide.
      
  • Activation: Add

    
     (2.0 eq) and TBAI (0.1 eq). Stir for 15 minutes.
    
  • Addition: Add tert-butyl (11-bromoundecyl)carbamate (1.2 eq) dissolved in a minimal amount of DMF dropwise.

  • Reaction: Heat the mixture to

    
      under an inert atmosphere (
    
    
    
    or Ar) for 16–24 hours .
    • Mechanism:[1][2][3][4] The TBAI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the attack by the secondary amine.

  • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Stain with Phosphomolybdic Acid (PMA) or Ninhydrin. The product will be a new spot with a lower

    
     than the bromide but higher than the amine.
    
  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).[5]

    • Wash

      
       with water (to remove DMF and inorganic salts) and 
      
      
      
      with brine.
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography (Silica). Gradient: 0%

    
     20% EtOAc in Hexane.
    
Phase 2: Deprotection (Boc Removal)

Objective: Cleave the carbamate to reveal the primary amine without degrading the lipid tails.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

  • Scavenger (Optional): Triethylsilane (TES) - use if oxidation is a concern.

Protocol:

  • Setup: Dissolve the purified Boc-lipid from Phase 1 in DCM (

    
    ).
    
  • Acidification: Add TFA carefully to achieve a final ratio of 1:4 (TFA:DCM) .

    • Caution: Gas evolution (

      
       and isobutylene) will occur. Ensure venting.
      
  • Reaction: Stir at Room Temperature for 1–2 hours .

  • Monitoring: TLC (DCM/MeOH 9:1). The Boc-protected spot should disappear.

  • Workup (Critical for Lipids):

    • Evaporate volatiles under reduced pressure.

    • Neutralization:[1][6][7] The product is currently a TFA salt. Redissolve in DCM and wash with saturated

      
       solution.
      
    • Alternative: Use an ion-exchange resin (e.g., Amberlyst A-21) to neutralize if an aqueous wash creates difficult emulsions.

  • Final Isolation: Dry over

    
    , filter, and concentrate.
    
  • Storage: Store at

    
     under Argon.
    

Data Analysis & Quality Control

A successful synthesis must meet the following criteria before use in LNP formulation.

Analytical MethodExpected Result (Diagnostic Signals)

NMR (CDCl

)
Phase 1 (Protected): Singlet at

ppm (9H, Boc group). Triplet at

ppm (

adjacent to carbamate). Phase 2 (Deprotected): Disappearance of 1.44 ppm singlet. Shift of terminal

protons.
Mass Spectrometry (ESI) Phase 1:

corresponding to Distearyl + C11-Linker + Boc. Phase 2: Mass reduction of 100 Da (Loss of Boc group).
TLC (Ninhydrin) Phase 1: No color or faint color (Carbamate is not free amine). Phase 2: Deep purple/blue spot (Indicates free primary amine).

Application: LNP Formulation Context

Once synthesized, this Amino-Lipid serves as a "Handle." It is typically incorporated into LNPs via Post-Insertion or Co-formulation .

  • Co-formulation: Mix the Amino-Lipid (0.5–2 mol%) with the standard lipid mix (Ionizable Lipid, Cholesterol, DSPC, PEG-Lipid) in ethanol.

  • Conjugation: After LNP formation, the primary amine on the surface is reacted with an activated ligand (e.g., NHS-Ester of an Antibody or Folate).

Graphviz: LNP Structure Logic

LNP_Structure cluster_0 LNP Surface Architecture Core mRNA Payload (Encapsulated) LipidShell Lipid Bilayer (Ionizable Lipid + DSPC + Chol) Core->LipidShell Anchor Synthesized Amino-Lipid (C11 Hydrophobic Anchor) LipidShell->Anchor Inserted via Hydrophobic Effect Ligand Targeting Ligand (e.g., Antibody) Anchor->Ligand Covalent Bond (Amine-NHS Chemistry)

Caption: Structural role of the synthesized lipid in a functionalized LNP.

Troubleshooting & Expert Tips

  • Problem: Low Yield in Alkylation.

    • Cause: Steric hindrance of the secondary amine (distearylamine is bulky).

    • Solution: Switch solvent to Toluene and use reflux conditions (

      
      ). The higher temperature overcomes the activation energy barrier for the bulky nucleophile.
      
  • Problem: Emulsions during Workup.

    • Cause: Amphiphilic nature of the product (lipid tail + polar head).

    • Solution: Add a small amount of Methanol to the organic phase during extraction, or use centrifugation to break the emulsion.

  • Problem: Incomplete Deprotection.

    • Cause: Lipid aggregation in DCM preventing acid access.

    • Solution: Add a co-solvent like Chloroform or increase the volume of solvent to ensure the lipid is fully molecularly dissolved, not micellar.

References

  • Carbamate Deprotection Standards

    • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • LNP Surface Engineering

    • Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond.[7] NIH/PMC. Available at: [Link]

  • Lipid Synthesis Methodologies

    • Overview of ionizable lipid synthesis. ResearchGate. Available at: [Link]

  • Reagent Properties

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(11-Bromoundecyl)carbamic acid tert-butyl ester

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(11-Bromoundecyl)carbamic acid tert-butyl ester. Here, we address common challe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(11-Bromoundecyl)carbamic acid tert-butyl ester. Here, we address common challenges and provide troubleshooting strategies to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(11-Bromoundecyl)carbamic acid tert-butyl ester and what are the critical steps?

The most prevalent and straightforward synthesis involves the Boc-protection of 11-bromo-1-undecanamine. This is a nucleophilic acyl substitution where the amino group of 11-bromo-1-undecanamine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1][2][3] A base is typically required to deprotonate the amine, enhancing its nucleophilicity.[2]

The critical steps that directly influence the yield and purity of the final product are:

  • Purity of Starting Materials: Ensuring the high purity of 11-bromo-1-undecanamine and Boc₂O is paramount.

  • Reaction Conditions: Precise control over stoichiometry, choice of base and solvent, temperature, and reaction time is crucial.

  • Work-up and Purification: Efficient extraction and purification methods are necessary to isolate the desired product from byproducts and unreacted starting materials.

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

Low yields can stem from several factors. A systematic troubleshooting approach is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC).[4] If the starting amine is still present, consider extending the reaction time or moderately heating the mixture (e.g., to 40°C).[5]

  • Suboptimal Base: The choice and amount of base are critical. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate, or sodium hydroxide.[4][5] The base neutralizes the acidic proton of the amine, driving the reaction forward.[2] Ensure at least a stoichiometric equivalent of the base is used.

  • Moisture Contamination: Boc₂O is sensitive to moisture and can hydrolyze. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. (See Troubleshooting Guide for more details).

  • Inefficient Work-up: Product loss during extraction or purification will lower the isolated yield. Ensure proper phase separation and minimize transfers.

Q3: I am seeing multiple spots on my TLC plate after the reaction. What are the possible side products?

The presence of multiple spots on a TLC plate, in addition to your starting material and product, could indicate the formation of several byproducts:

  • N,N-di-Boc-protected amine: This occurs when a second Boc group attaches to the nitrogen atom. This is more likely with primary amines under strongly basic conditions or with a large excess of Boc₂O.

  • Urea derivatives: These can form from the reaction of the amine with any isocyanate impurities present in the Boc₂O or formed in situ.

  • tert-Butyl carbamate: This can result from the reaction of Boc₂O with any residual water.

To minimize these, use a slight excess (1.1-1.5 equivalents) of Boc₂O and carefully control the amount of base.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Formation
Possible Cause Diagnostic Check Recommended Solution Scientific Rationale
Inactive Boc₂O Check the age and storage conditions of the reagent.Use a fresh bottle of Boc₂O.Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture, leading to reduced reactivity.
Insufficient Base Verify the stoichiometry of the base used.Use 1.2-2.0 equivalents of a suitable base like triethylamine or sodium hydroxide.[4]The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack the Boc anhydride.[2]
Low Reaction Temperature Monitor the reaction temperature.If the reaction is sluggish at room temperature, gently heat to 40°C.[5]Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Inappropriate Solvent Review the solvent used.Dichloromethane, tetrahydrofuran (THF), acetonitrile, or a biphasic mixture of chloroform and water are effective solvents.[5]The solvent must be able to dissolve the reactants and should be inert to the reaction conditions.
Problem 2: Presence of Significant Byproducts
Possible Cause Diagnostic Check Recommended Solution Scientific Rationale
Formation of N,N-di-Boc-Amine Analyze the product mixture by LC-MS or NMR.Use a controlled amount of Boc₂O (1.1-1.2 equivalents). Avoid using a strong excess.A large excess of the protecting agent can lead to over-reaction and the formation of the di-protected species.
Formation of Urea Byproducts Analyze the product mixture for characteristic urea signals in NMR or IR.Ensure the Boc₂O is of high purity and free from isocyanate contaminants.Isocyanates are highly reactive species that can readily react with amines to form stable urea adducts.
Hydrolysis of Boc₂O Observe for gas evolution (CO₂) upon addition of Boc₂O to a wet solvent.Use anhydrous solvents and dry glassware.Water can react with Boc₂O to form an unstable carbamic acid which decomposes to tert-butanol and carbon dioxide, consuming the reagent.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 11-bromo-1-undecanamine
  • Dissolution: In a round-bottom flask, dissolve 11-bromo-1-undecanamine (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the stirred solution.[1]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting amine is consumed (typically 1-4 hours).[4]

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[4]

Visualizing the Reaction and Troubleshooting

Reaction Pathway

reaction_pathway Amine 11-Bromo-1-undecanamine Intermediate Tetrahedral Intermediate Amine->Intermediate + Boc₂O Boc2O Di-tert-butyl dicarbonate Base Base (e.g., TEA) Base->Intermediate Product N-(11-Bromoundecyl)carbamic acid tert-butyl ester Intermediate->Product Collapse Byproducts Byproducts: - t-Butanol - CO2 - Base-H+ Intermediate->Byproducts

Caption: General reaction scheme for the Boc protection of 11-bromo-1-undecanamine.

Troubleshooting Flowchart

troubleshooting_flowchart Start Low Yield Observed Check_Completion Reaction Complete? (TLC) Start->Check_Completion Check_Byproducts Significant Byproducts? (TLC/NMR) Check_Completion->Check_Byproducts Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Byproducts_Present Byproducts Present Check_Byproducts->Byproducts_Present Yes Success Improved Yield Check_Byproducts->Success No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Base/Solvent Incomplete->Optimize_Conditions Purify_Reagents Purify Starting Materials & Use Anhydrous Solvents Byproducts_Present->Purify_Reagents Optimize_Conditions->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Process for preparing di-tert.-butyl dicarbonate - Google Patents.
  • Di-tert-butyl dicarbonate - Wikipedia. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. Available from: [Link]

  • Synthesis of L-α-amino-ω-bromoalkanoic acid for side chain modification - ResearchGate. Available from: [Link]

  • Chemoselective Boc protection of phenols and amino alcohols - ResearchGate. Available from: [Link]

  • 11-Bromo-1-Undecanol. Available from: [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. Available from: [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin - SciSpace. Available from: [Link]

  • Synthesis of Boc-protected bicycloproline - PMC - NIH. Available from: [Link]

  • Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. Available from: [Link]

  • Process for producing n-(2-bromoethyl)carbamic acid tert-butyl ester - Google Patents.
  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]

  • Convenient Preparation of tert-Butyl Esters. | Request PDF - ResearchGate. Available from: [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available from: [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude N-(11-Bromoundecyl)carbamic acid tert-butyl ester

Case ID: PUR-463930 Compound: N-(11-Bromoundecyl)carbamic acid tert-butyl ester CAS: 463930-53-2 Chemical Formula: Support Tier: Level 3 (Senior Application Scientist)[1][2][3] Initial Assessment & Triage[1][2] Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-463930 Compound: N-(11-Bromoundecyl)carbamic acid tert-butyl ester CAS: 463930-53-2 Chemical Formula:


Support Tier:  Level 3 (Senior Application Scientist)[1][2][3]

Initial Assessment & Triage[1][2]

Welcome to the Technical Support Center. Before proceeding with a specific protocol, we must diagnose the state of your crude material.[3] This compound is a low-melting solid (MP: 60–62 °C) [1], but frequently presents as a viscous oil due to impurities or supercooling.[1][2][3]

Diagnostic Checklist:

  • Symptom: Yield >100% or "sticky" oil that won't solidify.[3]

    • Cause: Excess Di-tert-butyl dicarbonate (

      
      ) or trapped solvent.[1][2][3]
      
  • Symptom: TLC shows a streak rather than a distinct spot.[3]

    • Cause: Residual unreacted amine (11-bromoundecylamine) dragging on silica.[1][2][3]

  • Symptom: Product is turning yellow/brown over time.

    • Cause: Decomposition of the terminal bromide (light/heat sensitivity) or oxidation.[3]

Purification Workflows

Workflow A: The "Chemical Scavenger" Method (Recommended)

Best for: Removing excess


 without running a column.[1][3]

Excess


 is the most common impurity.[3] It is difficult to remove by vacuum alone because its boiling point is close to the decomposition temperature of your product.[3] We recommend a nucleophilic scavenging  approach using N,N-Dimethyl-1,3-propanediamine (DMAPA) or Imidazole.[1][3]
Protocol:
  • Scavenging: Add 0.5–1.0 equivalents (relative to excess

    
    ) of DMAPA  to the reaction mixture. Stir for 15–30 minutes at room temperature.
    
    • Mechanism:[1][2][3][4][5][6][7] DMAPA reacts rapidly with

      
       to form an inert urea derivative containing a basic tertiary amine [2].[3]
      
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer with dilute aqueous acid (0.5 M citric acid or 1 M HCl).[3]

    • Why: The basic urea derivative (and any unreacted DMAPA) will be protonated and partition into the aqueous layer, leaving your neutral Boc-carbamate in the organic layer.[1][3]

  • Neutralization: Wash with saturated

    
     to remove trace acid.[3]
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
Workflow B: Flash Column Chromatography

Best for: High-purity requirements (>98%) and removing non-polar byproducts.[1][2][3]

Since the product contains a non-polar alkyl chain and a Boc group, it behaves like a lipid.[3]

  • Stationary Phase: Silica Gel (40–63 µm).[3]

  • Mobile Phase: Hexanes / Ethyl Acetate.[3][4]

    • Gradient: Start at 100% Hexanes

      
       10% EtOAc 
      
      
      
      20% EtOAc.[3]
    • Note: The product typically elutes between 10–20% EtOAc depending on column loading.[3]

  • Detection:

    • UV: Weak absorption (carbamate carbonyl ~210 nm).[3]

    • Stain: Iodine (

      
      )  or Phosphomolybdic Acid (PMA)  are required.[1][3] Ninhydrin will NOT  work effectively as there is no free amine.[3]
      
Workflow C: Crystallization (Phase Conversion)

Best for: Converting the "oily" crude into the stable solid form.[1][3]

If your product is an oil but NMR indicates high purity, it is likely supercooled.[3]

  • Solvent: Dissolve the oil in a minimum amount of Pentane or Hexane (warm slightly if needed, but keep

    
    ).
    
  • Cooling: Place the sealed flask in a freezer (-20 °C) overnight.

  • Seeding: If available, add a seed crystal. If not, scratch the glass surface with a spatula to induce nucleation.[3]

  • Collection: Cold filtration.

Decision Logic & Visualization

The following diagram illustrates the decision process for purifying this specific carbamate.

PurificationLogic Start Crude Reaction Mixture (Target + Boc2O + Amine) CheckState Physical State Check Start->CheckState IsOil Viscous Oil / Yield >100% CheckState->IsOil Impure IsSolid Solid / Waxy Solid CheckState->IsSolid Likely Pure Scavenger Add Scavenger (DMAPA) Stir 30 min IsOil->Scavenger Excess Boc2O suspected TLC_Check TLC Analysis (Stain: PMA/Iodine) IsSolid->TLC_Check AcidWash Wash w/ 0.5M Citric Acid (Removes Amine + Scavenger) Scavenger->AcidWash AcidWash->TLC_Check Column Flash Chromatography (Hex/EtOAc 9:1) TLC_Check->Column Multi-spot / Streaking Crystallize Recrystallize (Cold Pentane) TLC_Check->Crystallize Single spot / Trace oil Final Pure Product (White Solid, MP 60-62°C) Column->Final Crystallize->Final

Figure 1: Purification Logic Flowchart. Blue nodes indicate decision points; Red nodes indicate chemical workup steps; Green nodes indicate physical separation.[1][2][3]

Troubleshooting & FAQs

Q1: Why is my yield consistently over 100%? A: This is the hallmark of excess


 (Di-tert-butyl dicarbonate).[1][2][3] 

is a solid/oil with a high boiling point.[3] It does not evaporate easily on a rotovap.[3]
  • Fix: Use the DMAPA Scavenger Protocol (Workflow A).[3] Do not attempt to distill it off, as heating >60°C may degrade the terminal bromide or the Boc group.[3]

Q2: I can't see my spots on the TLC plate. A: The target molecule lacks a strong chromophore (no aromatic rings).[3]

  • Fix: Do not rely on UV.[3] Use Iodine (

    
    ) vapor  (spots turn brown/yellow) or PMA stain  (dip and heat until blue spots appear).[1][3] Ninhydrin is useless here because the amine is protected.[3]
    

Q3: The product is oiling out during recrystallization. A: This happens if the solvent is too polar or the concentration is too high.[3]

  • Fix: Switch to pure Pentane .[3] Dissolve the compound at room temperature (do not heat significantly), then cool slowly to -20°C. If it oils out again, re-dissolve and add a seed crystal.

Q4: Is the terminal bromide stable to the workup conditions? A: Generally, yes. Primary alkyl bromides are stable to dilute acid (Citric/HCl) and weak bases (


) at room temperature.[1][3]
  • Warning: Avoid strong bases (

    
    , 
    
    
    
    ) or heating with amines, as this can trigger nucleophilic substitution at the bromide position (
    
    
    reaction), creating a dimer or cyclized byproduct.[1][3]

Key Data Summary

PropertyValueNotes
Physical State White SolidOften appears as oil if impure [1].[1][2][3][8]
Melting Point 60–62 °CSharp MP indicates high purity [1].[3]
Solubility DCM, EtOAc, MeOHInsoluble in water.[3]
TLC Stain PMA or IodineUV inactive; Ninhydrin negative.[3]
Storage 2–8 °CProtect from light (Br stability).[3]

References

  • Sigma-Aldrich. (n.d.).[2][3] tert-Butyl (11-bromoundecyl)carbamate Product Analysis. Retrieved from [1][2][3]

  • Basel, Y., & Hassner, A. (2001).[3] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[1][3] Synthesis, 2001(04), 0550-0552.[1][3]

  • Organic Chemistry Portal. (n.d.).[3] Boc-Protected Amino Groups. Retrieved from [1][3]

Sources

Troubleshooting

Optimizing Finkelstein reaction to convert 11-bromoundecyl carbamate to iodide

Case ID: FINK-C11-CARB-OPT Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Subject: Optimization of Halide Exchange for Long-Chain Carbamate Substrates Executive Summary & Mechanism The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FINK-C11-CARB-OPT Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Subject: Optimization of Halide Exchange for Long-Chain Carbamate Substrates

Executive Summary & Mechanism

The Challenge: Converting 11-bromoundecyl carbamate to its iodide analogue presents unique challenges compared to short-chain alkyl halides. The lipophilic


 chain reduces solubility in polar aprotic solvents, while the carbamate moiety requires mild conditions to prevent hydrolysis.

The Solution: The Finkelstein reaction is an equilibrium process driven by Le Chatelier's principle.[1] The reaction relies on the differential solubility of sodium salts in acetone or 2-butanone (MEK). Sodium iodide (NaI) is soluble, while Sodium bromide (NaBr) precipitates, driving the equilibrium toward the alkyl iodide.

Mechanistic Pathway (Visualized)

The following diagram illustrates the


 mechanism and the critical solubility-driven equilibrium shift.

FinkelsteinMechanism Substrate 11-Bromoundecyl Carbamate (Soluble) Transition [Transition State] Pentacoordinate Substrate->Transition + I⁻ (Nucleophilic Attack) NaI NaI (Soluble) NaI->Transition Product 11-Iodoundecyl Carbamate (Soluble) Transition->Product Precipitate NaBr (Insoluble Solid) Transition->Precipitate Precipitation Drives Equilibrium (Le Chatelier)

Figure 1: The driving force of the reaction is the irreversible precipitation of NaBr in the chosen solvent.

Optimized Protocol (The "Gold Standard")

This protocol is designed to maximize conversion (>95%) and minimize iodine discoloration.

Reagents & Equipment
  • Substrate: 11-bromoundecyl carbamate (1.0 equiv).

  • Reagent: Sodium Iodide (NaI), anhydrous (2.0 - 3.0 equiv). Note: Excess is vital for kinetics.

  • Solvent: Dry Acetone (Standard) or 2-Butanone (MEK) (For faster kinetics).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1. Preparation Flame-dry glassware under

or Ar. Dry NaI in an oven at 120°C for 4 hours before use.
Critical: Water solvates the iodide ion (

), significantly reducing its nucleophilicity. It also dissolves NaBr, preventing precipitation and stalling the reaction [1].
2. Dissolution Dissolve the carbamate substrate in the minimum volume of solvent.High concentration favors bimolecular (

) kinetics.
3. Addition Add NaI (2.0 equiv) to the stirring solution.NaI is soluble in acetone/MEK; the solution should initially be clear or slightly yellow.
4. Reflux Heat to reflux (

for Acetone;

for MEK). Cover flask with foil.
Heat provides activation energy. Foil prevents photo-oxidation of iodide to iodine (

).
5. Monitoring Monitor via TLC or GC-MS every 2 hours.Look for the disappearance of the bromide starting material. The

change may be subtle; co-spotting is recommended.
6. Filtration Stop heat. Cool to RT. Filter the white solid (NaBr) through a sintered glass funnel or Celite pad.Physical removal of NaBr prevents the reverse reaction during workup.
7. Workup Concentrate filtrate. Redissolve residue in

or DCM. Wash with 10%

, then water, then brine.
Thiosulfate reduces elemental iodine (

, brown) back to colorless iodide (

), ensuring a clean product color [2].

Troubleshooting Guide (FAQs)

Issue 1: "The reaction stalled at 80% conversion."

Diagnosis: The equilibrium has been reached, likely due to the presence of water or insufficient NaI.

  • Fix A (Solvent Switch): Switch from Acetone to 2-Butanone (MEK) . The higher boiling point (

    
    ) drives the reaction faster and harder than acetone (
    
    
    
    ).
  • Fix B (Desiccation): Add 3Å molecular sieves to the reaction mixture. This scavenges trace water that might be solubilizing the NaBr precipitate.

Issue 2: "My product is dark brown/yellow."

Diagnosis: Oxidation of iodide to elemental iodine (


). This is common if the reaction is exposed to light or air for long periods.
  • The Fix: Do not recrystallize immediately. Perform a wash with Sodium Thiosulfate solution during the workup.[2]

    • Reaction:

      
       (Colorless).
      
Issue 3: "The carbamate substrate won't dissolve in cold acetone."

Diagnosis: The


 chain adds significant lipophilicity.
  • The Fix: Gently warm the acetone. If it remains insoluble, add a small quantity of THF (Tetrahydrofuran) as a co-solvent. THF is miscible with acetone and dissolves lipophilic carbamates well, without inhibiting the NaBr precipitation significantly.

Logical Workflow & Decision Tree

Use this flow to navigate the experimental process and decision points.

Workflow Start Start: Dissolve Substrate in Dry Solvent CheckSolubility Is Substrate Soluble? Start->CheckSolubility AddCosolvent Add minimal THF CheckSolubility->AddCosolvent No AddNaI Add 2.0 equiv NaI Reflux in Dark CheckSolubility->AddNaI Yes AddCosolvent->AddNaI Monitor Monitor Conversion (TLC/GC) AddNaI->Monitor Complete Conversion > 95%? Monitor->Complete SwitchSolvent Switch to MEK (Higher Temp) Complete->SwitchSolvent No (Stalled) Filter Cool & Filter NaBr Solid Complete->Filter Yes SwitchSolvent->Monitor Wash Wash with Na2S2O3 (Remove Iodine Color) Filter->Wash Final Isolate Pure Iodide Wash->Final

Figure 2: Decision tree for optimizing reaction conditions and workup.

Data Reference: Solvent Selection

Choosing the right solvent is a trade-off between boiling point (kinetics) and salt solubility (thermodynamics).

SolventBoiling Point (°C)NaI SolubilityNaBr SolubilitySuitability for C11-Carbamate
Acetone 56HighVery LowExcellent (Standard). Best for initial attempts.
2-Butanone (MEK) 80HighLowSuperior for sluggish/long-chain substrates due to higher reflux temp.
Acetonitrile 82ModerateModeratePoor . NaBr is slightly soluble, preventing the equilibrium shift.
DMF 153HighHighFail . NaBr does not precipitate; reaction will not go to completion.

References

  • Finkelstein Reaction Mechanism & Kinetics

    • Source: Byju's / IIT Kanpur. "Finkelstein Reaction: Mechanism and Conditions."
    • Key Insight: The reaction relies strictly on the insolubility of the metal halide salt (NaBr) in the solvent (Acetone) to drive equilibrium.
    • URL:[Link]

  • Purification of Alkyl Iodides (Thiosulfate Wash)

    • Source: Sciencemadness / Vogel's Textbook of Practical Organic Chemistry.
    • )
    • URL:[Link]

  • Solubility Data (NaBr in Organic Solvents)

    • Source: Chemister.
    • Key Insight: NaBr is insoluble in acetone and MEK, but soluble in water and methanol. This confirms the necessity of anhydrous conditions.
    • URL:[Link]

Sources

Optimization

Removing unreacted Boc-11-aminoundecyl bromide from reaction mixtures

Technical Support Center: Purification Strategies for Boc-11-aminoundecyl bromide Case ID: PUR-C11-BOC-BR Subject: Removal of unreacted alkylating agent (Boc-11-aminoundecyl bromide) from reaction mixtures. Status: Open...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Boc-11-aminoundecyl bromide

Case ID: PUR-C11-BOC-BR Subject: Removal of unreacted alkylating agent (Boc-11-aminoundecyl bromide) from reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Boc-11-aminoundecyl bromide is a lipophilic alkylating agent commonly used to introduce C11 spacers. Its removal is challenging because its non-polar aliphatic chain (undecyl) often causes it to co-elute with lipophilic products on silica gel. Furthermore, the Boc group dampens UV absorption, making detection difficult.

This guide provides three validated protocols to remove this impurity, ranked from highest efficiency (Solid Phase Scavenging) to lowest cost (Chemical Tagging).

Module 1: Solid-Phase Scavenging (Recommended)

The Concept: Use a polymer-supported nucleophile to covalently bind the unreacted alkyl bromide. The impurity becomes part of the solid resin, which is then removed by simple filtration.[1] This avoids the yield loss associated with column chromatography.

Target Impurity: Electrophilic Alkyl Bromide (


)
Recommended Scavenger: Thiol Resin  (e.g., Polymer-bound Thiophenol) or Amine Resin  (e.g., Polymer-bound Benzylamine).
Protocol 1: Thiol Resin Scavenging

Why this works: Sulfur is a superior nucleophile for


 displacement of alkyl halides, even in sterically crowded environments.
  • Calculate Loading: Determine the excess equivalents of Boc-11-aminoundecyl bromide used. Use 3–4 equivalents of resin relative to the excess bromide.

  • Solvent Selection: Dissolve your crude reaction mixture in a non-protic solvent that swells the resin (DMF, DCM, or THF).

  • Incubation: Add the resin and a mild base (Diisopropylethylamine, DIPEA, 2 eq relative to resin) to neutralize the HBr generated.

    • Temperature: Heat to 40–50°C. The long C11 chain slows diffusion; heat accelerates the kinetics.

    • Time: Shake (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Wash: Wash the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your product; the bromide remains trapped on the resin.

Visual Workflow (DOT Diagram):

ScavengingWorkflow Start Crude Mixture (Product + Excess Bromide) Resin Add Thiol Resin (+ DIPEA, 50°C) Start->Resin React Incubation (SN2 Displacement) Resin->React Filter Filtration React->Filter Waste Solid Phase (Resin-bound Impurity) Filter->Waste Discard Final Filtrate (Pure Product) Filter->Final Evaporate

Caption: Workflow for removing alkyl bromides using solid-phase scavenger resins.

Module 2: Chemical Tagging (Liquid Phase Quench)

The Concept: If resins are unavailable, convert the lipophilic bromide into a highly polar ammonium salt using a volatile amine. This drastically alters the Rf value (retention factor), allowing separation by simple aqueous extraction or a short silica plug.

Reagent: Dimethylamine (2M in THF) or N,N-Dimethylethylenediamine.

Protocol 2: The "Amine Quench"
  • Quench: Add excess Dimethylamine (or similar secondary amine) to the reaction mixture.

  • React: Stir at room temperature for 2–4 hours.

    • Reaction:

      
      
      
  • Workup (Choose A or B):

    • Method A (Extraction): Dilute with EtOAc. Wash with 1M HCl (mildly acidic to protonate the new amine but preserve the Boc group). The impurity moves to the aqueous layer; the neutral Boc-product stays in the organic layer.

    • Method B (Filtration): If the product is acid-sensitive, evaporate the solvent. The impurity is now a polar salt. Pass the residue through a short silica plug eluting with Hexane/EtOAc. The salt will stick to the baseline (Rf = 0).

Module 3: Chromatographic Troubleshooting

The Issue: Boc-11-aminoundecyl bromide is "greasy" and lacks a strong chromophore. It often overlaps with products and is invisible under standard UV (254 nm).

Visualization Guide (TLC)

Do not rely on UV. Use the following stains:

StainResultMechanismSuitability
KMnO₄ Yellow spot on pink backgroundOxidizes the alkyl chain/bromide.Best (General)
Iodine Chamber Brown spotReversible intercalation into the lipid chain.Good (Non-destructive)
Ninhydrin Negative (No color)Reacts only with free amines.Useless (unless heated to >150°C to deprotect Boc)
Bromocresol Green Yellow spot on blueDetects acidic protons (if hydrolyzed to acid).Specific for hydrolysis byproducts
Separation Logic
  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Hexane/Ethyl Acetate gradients are usually sufficient.

  • Tip: If the bromide co-elutes with your product, switch to Toluene/Acetone . The pi-pi interactions of Toluene often separate aliphatic bromides from more functionalized products better than Hexanes.

Frequently Asked Questions (FAQ)

Q1: My product is also an amine. Won't the scavenger resin remove my product?

  • A: If your product has a free amine, yes, it might bind to electrophilic resins. However, the recommended resins here (Thiol/Amine) are nucleophilic. They target electrophiles (the bromide). Since your product is Boc-protected (neutral carbamate), it is safe.

Q2: I see a new spot on TLC that stays at the baseline. What is it?

  • A: This is likely the hydrolysis product, Boc-11-aminoundecanol , formed if water was present in the reaction. It is much more polar than the bromide. It can be removed by standard chromatography.

Q3: Can I use strong base to eliminate the bromide to an alkene?

  • A: We do not recommend this. Using strong bases (like NaOEt) to force elimination (E2) will create Boc-11-aminoundecene. This alkene is also lipophilic and extremely difficult to separate from the bromide or the alkylated product. Nucleophilic displacement (Modules 1 & 2) is superior.

References & Grounding

  • Scavenger Resins for Organic Synthesis:

    • Source: Wipf Group, University of Pittsburgh. "Strategies in Organic Synthesis: Scavenger Resins."

    • Context: Defines the use of nucleophilic resins (Thiophenol) to sequester electrophiles like alkyl halides.

  • TLC Staining Protocols:

    • Source: University of Rochester, Dept. of Chemistry. "TLC Stains/Dips."[2][3][4][5]

    • Context: Confirms KMnO4 as the optimal stain for oxidizable alkyl chains and notes that Ninhydrin requires deprotection (heating) to visualize Boc-amines.

  • Boc-Chemistry & Stability:

    • Source: Sigma-Aldrich (Merck). "Boc Resin Cleavage Protocol & Compatibility."

    • Context: Provides data on the stability of Boc groups (acid labile, base stable), supporting the use of basic scavenger resins or amine quenching.

Sources

Troubleshooting

Storage conditions to prevent decomposition of N-(11-Bromoundecyl)carbamic acid tert-butyl ester

A Guide to Optimal Storage and Handling for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What are the primary factors that can cause the decomposition of N-(11-Bromoun...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimal Storage and Handling for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of N-(11-Bromoundecyl)carbamic acid tert-butyl ester?

A1: The decomposition of this molecule is primarily influenced by the stability of its two functional groups: the tert-butoxycarbonyl (Boc) protecting group and the primary bromoalkane. The main factors to consider are:

  • Temperature: Elevated temperatures can promote both the hydrolysis of the carbon-bromine bond and the thermal cleavage of the Boc group.[1][2]

  • Moisture (Water): Water can act as a nucleophile to hydrolyze the bromoalkane, forming the corresponding alcohol. This reaction is often slow at room temperature but can be significant over long-term storage, especially if catalyzed by acidic or basic impurities.[3]

  • Acids: The Boc group is highly sensitive to acidic conditions and will readily be cleaved to yield the free amine.[2][4] Even trace amounts of acidic impurities in solvents or on storage container surfaces can initiate this degradation.

Q2: I've seen different storage temperature recommendations from various suppliers (e.g., 2-8°C vs. room temperature). Which one should I follow?

A2: The discrepancy in storage temperature recommendations highlights the need for a careful consideration of your intended storage duration.

  • Short-Term Storage (days to weeks): Storage at room temperature (typically 15-25°C) in a desiccated, dark environment is generally acceptable for short periods.[5]

  • Long-Term Storage (months to years): For long-term storage, refrigeration at 2-8°C is the recommended and most conservative approach. The lower temperature significantly slows down the rate of potential degradation pathways, particularly the hydrolysis of the bromoalkane.[6] It is crucial to store the compound in a tightly sealed container to prevent moisture condensation upon removal from the refrigerator. Always allow the container to warm to room temperature before opening to avoid water condensation on the solid material.[7]

Storage DurationRecommended TemperatureKey Considerations
Short-Term Room TemperatureStore in a dark, dry place. Minimize exposure to atmospheric moisture.
Long-Term 2-8°C (Refrigerated) Preferred method. Tightly seal the container. Allow to warm to room temperature before opening.
Q3: What are the visible signs of decomposition?

A3: N-(11-Bromoundecyl)carbamic acid tert-butyl ester is a solid at room temperature.[5] Visible signs of decomposition can be subtle but may include:

  • Change in appearance: A noticeable change from a white or off-white solid to a yellowish or brownish hue can indicate degradation.

  • Clumping or stickiness: This may suggest the presence of hygroscopic impurities or the formation of liquid degradation products.

For a more definitive assessment of purity, it is recommended to use analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of impurities.

Troubleshooting Guide

Problem 1: Low yield in a subsequent reaction where the amine should be protected.
  • Possible Cause: The Boc group may have been prematurely cleaved during storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has not been exposed to acidic conditions. Check the pH of any solvents used to dissolve the compound.

    • Analytical Confirmation: Analyze a small sample of your starting material by ¹H NMR. Look for the characteristic signal of the tert-butyl protons (a singlet at approximately 1.4 ppm). A diminished integration of this peak relative to other protons on the alkyl chain could indicate partial deprotection. You may also observe the appearance of a broad singlet corresponding to the NH₂ protons of the free amine.

    • Corrective Action: If deprotection is confirmed, it is best to use a fresh, unopened batch of the reagent. If that is not possible, repurification of the material by column chromatography may be necessary.

Problem 2: Presence of an unexpected, more polar impurity in my reaction mixture.
  • Possible Cause: Hydrolysis of the bromoalkane to the corresponding alcohol.

  • Troubleshooting Steps:

    • Review Storage and Handling: Assess if the compound has been exposed to moisture for extended periods. Ensure that anhydrous solvents are used in your reaction if water-sensitive reagents are involved.

    • Analytical Identification: Use LC-MS to identify the mass of the impurity. The hydrolyzed product, N-(11-hydroxyundecyl)carbamic acid tert-butyl ester, will have a molecular weight corresponding to the replacement of bromine with a hydroxyl group.

    • Experimental Mitigation: For future reactions, ensure the compound is stored in a desiccator. If using the material from a previously opened container, drying it under vacuum may be beneficial.

Problem 3: My reaction is not proceeding as expected, and I suspect an intramolecular cyclization product.
  • Background: The carbamate group can, in some cases, act as an intramolecular nucleophile, displacing the bromide to form a cyclic product. This is a form of neighboring group participation.[3]

  • Likelihood for this specific molecule: For N-(11-Bromoundecyl)carbamic acid tert-butyl ester, the formation of a large 12-membered ring via intramolecular cyclization is entropically disfavored and therefore considered a minor degradation pathway under typical storage conditions. Shorter chain N-(bromoalkyl)carbamates are more prone to this type of reaction.[1]

  • Troubleshooting:

    • Analytical Search: If other potential causes have been ruled out, you can look for evidence of the cyclized product using mass spectrometry.

    • Preventative Measures: Storing the compound at low temperatures (2-8°C) and under dry conditions will minimize the likelihood of this and other degradation pathways.

Decomposition Pathways

The two primary decomposition pathways for N-(11-Bromoundecyl)carbamic acid tert-butyl ester are Boc deprotection and hydrolysis of the bromoalkane.

DecompositionPathways A N-(11-Bromoundecyl)carbamic acid tert-butyl ester B 11-Bromoundecan-1-amine (Boc Deprotection Product) A->B Acid or High Temperature C tert-Butyl (11-hydroxyundecyl)carbamate (Hydrolysis Product) A->C H₂O (Moisture)

Caption: Troubleshooting decision tree.

References

  • A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. PMC. [Link]

  • Neighbouring group participation. Wikipedia. [Link]

  • Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). St. Paul's C. M. College. [Link]

  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Mugberia Gangadhar Mahavidyalaya. [Link]

  • Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. PMC. [Link]

  • A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. PubMed. [Link]

  • 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. Chemistry LibreTexts. [Link]

  • Diastereoselective intramolecular cyclization of optically active carbamates. J-GLOBAL. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 11-Bromoundecyl and 11-Iodoundecyl Carbamates in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and functionalized materials, the strategic selection of alkylating agents is paramount for achieving optimal reactio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functionalized materials, the strategic selection of alkylating agents is paramount for achieving optimal reaction efficiency and yield. This guide provides an in-depth, objective comparison of the reactivity of 11-bromoundecyl carbamate and 11-iodoundecyl carbamate, focusing on their performance in nucleophilic substitution reactions. By examining the underlying chemical principles and providing supporting experimental frameworks, this document serves as a technical resource for informed decision-making in your research and development endeavors.

Executive Summary

11-Iodoundecyl carbamate is a significantly more reactive alkylating agent than 11-bromoundecyl carbamate in nucleophilic substitution reactions. This enhanced reactivity is fundamentally attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The weaker carbon-iodine (C-I) bond, relative to the carbon-bromine (C-Br) bond, facilitates faster reaction rates and often leads to higher product yields under identical conditions. This guide will dissect the mechanistic basis for this reactivity difference and provide a detailed protocol for its experimental verification.

Mechanistic Underpinnings: The Critical Role of the Leaving Group

Nucleophilic substitution reactions, central to many synthetic pathways, involve the displacement of a leaving group on an electrophilic carbon atom by a nucleophile.[1] For primary alkyl halides, such as the undecyl derivatives , the predominant mechanism is the Sₙ2 (Substitution Nucleophilic Bimolecular) pathway.[2] This is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemistry.[1][3]

The rate of an Sₙ2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[4][5] However, the intrinsic reactivity of the alkyl halide is a key determinant of the overall reaction speed. Two primary factors govern this reactivity: steric hindrance around the reaction center and the nature of the leaving group.[3] Given that both 11-bromoundecyl and 11-iodoundecyl carbamates share the same unhindered primary alkyl chain, the difference in their reactivity is almost exclusively dictated by the leaving group.[6]

A good leaving group is a species that is stable once it has departed with the pair of electrons from its former bond.[7] The stability of the halide anions increases down the group in the periodic table: F⁻ < Cl⁻ < Br⁻ < I⁻. This trend is inversely related to their basicity; weaker bases are better leaving groups.[7] The pKa of the conjugate acid is a good indicator of this, with HI being a much stronger acid (pKa ≈ -9) than HBr (pKa ≈ -7).[8]

The strength of the carbon-halogen bond also plays a crucial role. The C-I bond is longer and weaker (bond dissociation energy ≈ 228 kJ/mol) than the C-Br bond (≈ 290 kJ/mol).[9][10] This weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.[9][10] Consequently, in nucleophilic substitution reactions, the general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.[6][9]

SN2 Reaction Mechanism cluster_0 Sₙ2 Reaction Nu Nu⁻ C R-CH₂-X Nu->C Backside Attack TS [Nu---CH₂(R)---X]⁻ C->TS P Nu-CH₂-R TS->P Bond Formation LG X⁻ TS->LG Bond Breaking

Caption: Generalized Sₙ2 reaction mechanism.

Quantitative Reactivity Comparison

While specific kinetic data for 11-haloundecyl carbamates are not always readily available, the relative rates can be reliably extrapolated from extensive studies on analogous primary alkyl halides. The data consistently show that iodoalkanes react significantly faster than bromoalkanes.

Leaving Group (X in R-X)Relative Rate (vs. R-Cl = 1)C-X Bond Dissociation Energy (kJ/mol)pKa of Conjugate Acid (HX)
-I100234-9
-Br40293-7

Data compiled from various sources for typical Sₙ2 reactions.[8]

This table clearly illustrates that the alkyl iodide is approximately 2.5 times more reactive than the corresponding alkyl bromide in a typical Sₙ2 reaction.

Experimental Protocol: A Comparative Reactivity Study

To empirically validate the superior reactivity of the 11-iodoundecyl carbamate, a competitive reaction can be designed. This experiment allows for a direct comparison under identical conditions, eliminating variables such as temperature and concentration fluctuations.

Objective: To determine the relative reactivity of 11-bromoundecyl carbamate and 11-iodoundecyl carbamate in an Sₙ2 reaction with a common nucleophile.

Materials:

  • 11-bromoundecyl carbamate

  • 11-iodoundecyl carbamate

  • Sodium azide (NaN₃) or another suitable nucleophile

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Internal standard (e.g., dodecane)

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Preparation of Reaction Mixture: In a clean, dry reaction vessel, dissolve equimolar amounts of 11-bromoundecyl carbamate and 11-iodoundecyl carbamate in anhydrous DMF.

  • Addition of Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to the mixture. The internal standard should be inert under the reaction conditions and have a distinct retention time in the GC analysis.

  • Initiation of Reaction: Add a limiting amount of the nucleophile (e.g., 0.5 equivalents of sodium azide) to the stirred solution. The use of a limiting amount of the nucleophile ensures that the two alkyl halides are competing for it.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 50 °C) and take aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Quench each aliquot by diluting with a large volume of water and extracting the organic components with a suitable solvent like diethyl ether.

  • Analysis: Analyze the organic extracts by GC-MS. Monitor the disappearance of the starting materials (11-bromoundecyl carbamate and 11-iodoundecyl carbamate) and the appearance of the product (11-azidoundecyl carbamate).

Data Analysis:

By comparing the peak areas of the two starting materials relative to the internal standard at each time point, the relative rate of consumption can be determined. It is expected that the peak corresponding to 11-iodoundecyl carbamate will decrease significantly faster than that of 11-bromoundecyl carbamate, providing a clear indication of its higher reactivity.[11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix equimolar 11-bromo- and 11-iodoundecyl carbamates B Add internal standard (e.g., dodecane) A->B C Add limiting nucleophile (e.g., NaN₃) B->C D Maintain constant temperature C->D E Take aliquots at time intervals D->E F Quench reaction in aliquots E->F G Extract organic components F->G H Analyze by GC-MS G->H I Determine relative consumption rates H->I

Caption: Workflow for the competitive reactivity experiment.

Implications for Synthesis and Drug Development

The choice between an 11-bromo or 11-iodo derivative has significant practical consequences:

  • Reaction Time and Temperature: The higher reactivity of the iodo-compound allows for milder reaction conditions (lower temperatures) and shorter reaction times, which can be crucial for sensitive substrates or to minimize side reactions.

  • Yield: Due to its greater propensity to undergo substitution, the 11-iodoundecyl carbamate will generally provide higher yields of the desired product, especially in reactions that do not go to completion.

  • Cost and Availability: Alkyl bromides are often less expensive and more readily available than their iodide counterparts. The decision to use the more reactive iodide may be justified by the benefits of improved reaction efficiency and yield, particularly in high-value applications like drug development.

  • Synthesis of the Starting Material: While alkyl iodides are more reactive, they are also less stable and more sensitive to light. The synthesis of the 11-iodoundecyl carbamate itself might require more careful handling than the bromo-derivative.

Conclusion

For applications requiring efficient nucleophilic substitution at the terminus of an undecyl carbamate chain, the 11-iodoundecyl derivative is the demonstrably superior choice. Its enhanced reactivity, rooted in the excellent leaving group ability of iodide, translates to faster reactions, milder conditions, and often higher yields. While the 11-bromoundecyl carbamate is a viable and more economical alternative, its lower reactivity necessitates more forcing conditions. The selection between these two reagents should be a carefully considered decision based on the specific requirements of the synthetic target, the sensitivity of the substrates involved, and the overall economic and efficiency goals of the project.

References

  • Reusch, W. Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]

  • Master Organic Chemistry. Comparing Two Nucleophilic Substitution Reactions That Clearly Have Different Mechanisms. Available at: [Link]

  • Chemistry LibreTexts. 7.19: Comparing Substitution and Elimination Reactions. Available at: [Link]

  • Quora. Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Available at: [Link]

  • El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. Nucleophilic Substitution Reactions. King Saud University. Available at: [Link]

  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Available at: [Link]

  • Chemistry LibreTexts. 9.6: Comparing the Sₙ2 and Sₙ1 Reactions of Alkyl Halides. Available at: [Link]

  • Filo. Question: Explain why iodoalkanes undergo nucleophilic substitution react... Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Sović, K., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • Liu, S., et al. Modulating Halide Leaving-Group Trends through Recognition by Bisboranes. ChemRxiv. Available at: [Link]

  • DePue, J. S., et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry. Available at: [Link]

  • Clark, J. What is nucleophilic substitution?. Chemguide. Available at: [Link]

  • Kessel, B. SN2 Competition Experiments, Part 3: GC Analysis. YouTube. Available at: [Link]

Sources

Comparative

Analytical Validation Guide: tert-Butyl (11-bromoundecyl)carbamate Purity Assessment

Executive Summary & Molecule Profile tert-Butyl (11-bromoundecyl)carbamate is a critical bifunctional linker used extensively in PROTAC® development and bioconjugation. Its structure consists of a lipophilic C11 alkyl ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

tert-Butyl (11-bromoundecyl)carbamate is a critical bifunctional linker used extensively in PROTAC® development and bioconjugation. Its structure consists of a lipophilic C11 alkyl chain, a terminal electrophilic bromide, and a Boc-protected amine.

The Analytical Challenge: This molecule presents a specific "blind spot" for standard analytical workflows. It lacks a strong chromophore (conjugated


-system), rendering it nearly invisible under standard UV visualization (254 nm). Researchers relying solely on UV

will frequently overestimate purity, missing significant non-UV-active impurities like lipid dimers or hydrolysis products.

Physical Profile:

  • Appearance: White to off-white low-melting solid (mp ~60–62 °C).

  • Solubility: Soluble in DCM, EtOAc, MeOH; insoluble in water.

  • Key Risks: Hydrolysis of terminal bromide (to alcohol), elimination (to alkene), and Boc-deprotection.

Strategic Comparison: TLC vs. HPLC

This guide advocates for a Hybrid Validation Model . TLC is not merely a "quick check" but a necessary orthogonal method to visualize impurities that might co-elute or remain invisible in standard HPLC-UV setups.

FeatureTLC (Thin Layer Chromatography) HPLC (High-Performance Liquid Chromatography)
Primary Role Rapid qualitative screening & reaction monitoring.Quantitative purity assessment & final release testing.
Detection Mechanism Chemical derivatization (Staining).UV Absorption (210 nm) or Light Scattering (ELSD).
Sensitivity to Target High (with Iodine/PMA stains).Low (at UV 254 nm); High (at UV 210 nm/ELSD).
Impurity ID Excellent for polar baseline impurities (salts/polymers).Excellent for resolving close-eluting organic impurities (e.g., C10 vs C11 analogs).
Cost/Time < $5 / 15 mins.> $50 / 45 mins (including equilibration).

Method A: High-Fidelity TLC Protocol

Core Directive: Do not rely on UV fluorescence quenching. You must use chemical stains to validate this compound.

Materials
  • Stationary Phase: Silica Gel 60 F

    
     aluminum or glass sheets.
    
  • Mobile Phase: 10% Ethyl Acetate in Hexanes (v/v). Rationale: The C11 chain renders the molecule highly lipophilic; higher polarity solvents will push the product to the solvent front.

Step-by-Step Workflow
  • Preparation: Dissolve ~5 mg of sample in 1 mL DCM. Spot 1-2 µL onto the plate.

  • Elution: Develop until the solvent front reaches 80% of the plate height.

  • Visualization (The Triad Approach):

    • Step A (UV Check): Observe under 254 nm.[1][2] Expected Result: Faint or no spot. If a strong dark spot appears, suspect aromatic impurities (e.g., solvent stabilizers like BHT or contaminated starting materials).

    • Step B (Ninhydrin - The Specificity Check): Dip in Ninhydrin stain and heat with a heat gun at ~200°C.

      • Mechanism: Heat removes the Boc group; Ninhydrin reacts with the liberated amine.[3]

      • Result: Product appears as a distinct pink/red spot.[3][4]

    • Step C (Iodine/PMA - The Purity Check): Use a fresh plate. Dip in Phosphomolybdic Acid (PMA) or place in an Iodine chamber.

      • Result: Dark blue/brown spot.[5] This reveals all lipophilic impurities, including those lacking amines (e.g., 11-bromoundecanol).

Target Rf: ~0.4–0.5 in 10% EtOAc/Hexanes.

Method B: Reverse-Phase HPLC Protocol[6]

Core Directive: You must operate at low-UV wavelengths (210 nm) or use a universal detector (ELSD/CAD). Standard 254 nm methods are invalid for this compound.

Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Why: The C11 chain requires strong hydrophobic retention to resolve from shorter chain impurities.

  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.05% TFA.

    • Note: Avoid Acetone or Ethyl Acetate as sample solvents; they absorb strongly at 210 nm and will mask the peak.

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

Detection Settings
  • Primary: UV at 210 nm (Boc carbonyl end-absorption).

  • Reference: 360 nm (to correct for drift, optional).

  • Alternative: ELSD (Evaporative Light Scattering Detector) – Highly Recommended if available as it eliminates solvent interference.

Gradient Table
Time (min)% Mobile Phase B (MeCN)Event
0.050Initial Equilibration
15.095Linear Ramp (Elute Product)
20.095Wash (Remove dimers/polymers)
20.150Re-equilibration
25.050End

Self-Validating Check: The product should elute as a sharp peak between 10–14 minutes (depending on column length). If the peak is broad or splits, check for hydrolysis (impurity: 11-hydroxyundecyl carbamate) which elutes slightly earlier due to increased polarity.

Decision & Workflow Visualization

The following diagram illustrates the logical flow for validating the purity of tert-butyl (11-bromoundecyl)carbamate, highlighting the critical "UV Trap."

PurityValidation Start Crude Product (C11-Boc-Bromide) TLC_Step Step 1: TLC Screening (10% EtOAc/Hex) Start->TLC_Step UV_Check UV (254 nm) Visualization TLC_Step->UV_Check Decision_UV Is Spot Visible? UV_Check->Decision_UV Warning WARNING: Possible Aromatic Impurity or False Positive Decision_UV->Warning Yes (Strong) Stain_Check Stain with Ninhydrin (Heat) or Iodine/PMA Decision_UV->Stain_Check No (Weak/Invisible) Warning->Stain_Check Result_TLC Single Spot (Rf ~0.4)? Stain_Check->Result_TLC Purify Recrystallize / Column Result_TLC->Purify No HPLC_Step Step 2: HPLC Validation (C18 Column) Result_TLC->HPLC_Step Yes Purify->TLC_Step Wavelength Select Detection: UV 210 nm or ELSD HPLC_Step->Wavelength Final_Check Purity > 95%? Wavelength->Final_Check Final_Check->Purify No Release Release for Synthesis Final_Check->Release Yes

Figure 1: Analytical decision matrix emphasizing the necessity of chemical staining and low-wavelength UV detection.

Troubleshooting & Expert Insights

The "Ghost" Impurity

Observation: HPLC shows 99% purity, but the subsequent reaction fails or yields low conversion. Cause: The sample contains inorganic salts or 11-bromoundecyl amine (deprotected starting material) that may not absorb even at 210 nm or elutes in the void volume. Solution: Always run a Ninhydrin-stained TLC. Free amines turn deep blue/purple instantly without vigorous heating, whereas the Boc-product requires heat to turn pink/red.

The "Drifting" Baseline

Observation: In HPLC-UV (210 nm), the baseline rises significantly during the gradient. Cause: Acetonitrile absorbs slightly at 210 nm. Solution: Use "HPLC Grade Far UV" Acetonitrile. Alternatively, subtract a blank run (gradient only) from your sample chromatogram.

Storage Stability

The terminal alkyl bromide is moderately stable but can hydrolyze over time if stored in moist air.

  • Recommendation: Store solid at 2–8°C under Argon/Nitrogen.

  • Retest: If stored >6 months, check for the "Hydrolysis Peak" (elutes earlier on C18) before use.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls (n→π* transition). Retrieved October 26, 2023, from [Link]

Sources

Validation

Technical Guide: Strategic Implementation of N-(11-Bromoundecyl)carbamic acid tert-butyl ester in Ligand Design

Executive Summary: Beyond the Spacer In the architecture of heterobifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras) and surface-functionalized materials—the linker is often dismissed as a passi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Spacer

In the architecture of heterobifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras) and surface-functionalized materials—the linker is often dismissed as a passive connector. This is a critical error. The linker defines the physicochemical identity, spatial reach, and entropic cost of the final conjugate.

This guide analyzes N-(11-Bromoundecyl)carbamic acid tert-butyl ester (referred to herein as Lnk-C11-Boc ), a long-chain alkyl linker. We compare its performance against short-chain analogs (C2–C6), demonstrating why the C11 backbone is not merely a "longer rope" but a distinct structural tool for overcoming permeability barriers and steric clashes in complex drug design.

Part 1: Physicochemical Profile & Structural Significance[1]

The Lipophilicity Advantage

Short-chain linkers (C2–C4) often fail to significantly alter the polarity of a conjugate. In contrast, the undecyl (C11) chain of Lnk-C11-Boc introduces a substantial hydrophobic domain. In drug discovery, this is leveraged to modulate the Lipophilic Ligand Efficiency (LLE) .

  • Membrane Permeability: Many PROTAC warheads are large and polar (violating Lipinski's Rule of 5). A C11 alkyl chain acts as a "lipid tail," facilitating passive diffusion across the cell membrane bilayer, a feat often unachievable with hydrophilic PEG linkers or short alkyl chains.

  • Solubility Profile: While short chains maintain water solubility, they often lead to "chameleonic" collapse in aqueous media. The semi-rigid, crystalline nature of the C11 chain (due to van der Waals packing) prevents internal collapse, maintaining an extended conformation.

Comparative Metrics: C11 vs. Short-Chain Analogs
FeatureShort-Chain Analog (C3-C5)Lnk-C11-Boc (C11) Impact on Application
LogP Contribution +1.0 to +2.5+5.5 to +6.0 Critical for cell penetration of polar warheads.
Conformation Highly Flexible (Entropic penalty)Semi-Rigid (Van der Waals ordering) Reduces entropic cost of binding; favors ordered SAMs.
Steric Reach ~4–7 Å~15–17 Å Spans deep binding pockets; avoids E3-POI steric clash.
Leaving Group Bromide/IodideBromide Primary alkyl bromide allows clean SN2 reactions.

Part 2: Application in PROTAC Development

The success of a PROTAC depends on the formation of a stable Ternary Complex (Target Protein + PROTAC + E3 Ligase).[]

The "Goldilocks" Zone of Linker Length

Short linkers (C2–C6) often pull the E3 ligase and Target Protein (POI) too close, resulting in steric clashes that prevent ubiquitination. The C11 chain of Lnk-C11-Boc provides the necessary spatial freedom (~16 Å extended length) to accommodate bulky protein surfaces without decoupling the interaction.

Mechanism of Action: Linker Impact

The following diagram illustrates how the C11 linker facilitates a productive ternary complex where a short linker fails.

PROTAC_Mechanism cluster_short Scenario A: Short Linker (C3) cluster_long Scenario B: Lnk-C11-Boc (C11) Target Target Protein (POI) ShortLinker C3 Linker Target->ShortLinker LongLinker C11 Alkyl Linker (Hydrophobic Spacer) Target->LongLinker E3 E3 Ligase ShortLinker->E3 Clash STERIC CLASH (No Ubiquitination) ShortLinker->Clash Distance < 5Å LongLinker->E3 Complex Stable Ternary Complex LongLinker->Complex Distance ~16Å Optimal Fit

Figure 1: Comparative mechanistic impact of linker length on PROTAC ternary complex formation. The C11 linker prevents steric interference between protein partners.

Part 3: Experimental Protocol

Workflow: Synthesis of a Linker-Drug Intermediate

This protocol details the conjugation of Lnk-C11-Boc to a phenolic warhead (common in drug discovery, e.g., tyrosine kinase inhibitors) via SN2 alkylation, followed by Boc deprotection.

Safety Note: Handle alkyl bromides in a fume hood. Wear appropriate PPE.

Phase 1: Nucleophilic Substitution (SN2)

Objective: Attach the C11 linker to the drug scaffold.

  • Reagents:

    • Substrate: Phenolic Drug Derivative (1.0 equiv)

    • Linker: N-(11-Bromoundecyl)carbamic acid tert-butyl ester (1.2 equiv)

    • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv) for faster kinetics.

    • Solvent: Anhydrous DMF or Acetonitrile.

    • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) (Finkelstein condition to generate reactive iodide in situ).

  • Procedure:

    • Dissolve the Phenolic Drug in anhydrous DMF (0.1 M concentration).

    • Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.

    • Add Lnk-C11-Boc and KI.

    • Heat the reaction mixture to 60–80°C for 4–12 hours. Monitor by LC-MS (Target mass = Drug + 269.4 Da [C16H33NO2 - HBr]).

    • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc). The long alkyl chain usually makes the product less polar, aiding separation.

Phase 2: Boc Deprotection

Objective: Reveal the primary amine for conjugation to the E3 ligase ligand.

  • Reagents:

    • Solvent: Dichloromethane (DCM).[2]

    • Acid: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

  • Procedure:

    • Dissolve the intermediate from Phase 1 in DCM (0.1 M).

    • Add TFA (20% v/v final concentration).

    • Stir at RT for 1–2 hours. Monitor for the disappearance of the Boc group (-100 Da) and appearance of the amine.

    • Workup: Concentrate in vacuo. Co-evaporate with toluene or ether to remove excess TFA. The product is obtained as a TFA salt, ready for amide coupling.

Part 4: Visualization of Synthesis Pathway

Synthesis_Workflow Start Start: Phenolic Drug (Nucleophile) Step1 Step 1: S_N2 Alkylation (K2CO3, DMF, 60°C) Start->Step1 Linker Reagent: Lnk-C11-Boc (Electrophile) Linker->Step1 Inter Intermediate: Boc-Protected Conjugate Step1->Inter Yield >80% Step2 Step 2: Deprotection (TFA/DCM) Inter->Step2 Final Final Product: Primary Amine Linker-Drug (Ready for E3 Ligand Coupling) Step2->Final Quant. Yield

Figure 2: Synthetic workflow for incorporating N-(11-Bromoundecyl)carbamic acid tert-butyl ester into a drug scaffold.

References

  • Crews, C. M., et al. (2015). Impact of linker length on the activity of PROTACs.[][3][4][5] Journal of the American Chemical Society.

  • BOC Sciences. (2024). Alkyl Linkers in PROTACs - Improve Permeability & PK.[]

  • Sigma-Aldrich. (2024). tert-Butyl (11-bromoundecyl)carbamate Product Specification.

  • BenchChem. (2025).[2][3] Optimizing PROTAC Linker Length for Enhanced Degradation Efficiency.

  • ChemicalBook. (2025). N-(11-Bromoundecyl)carbamic acid tert-butyl ester Properties and Applications.

Sources

Comparative

Infrared (IR) spectroscopy peaks for Boc-protected amino alkyl bromides

Executive Summary In the high-throughput synthesis of peptidomimetics and PROTACs, Boc-protected amino alkyl bromides serve as critical bifunctional linkers. While NMR remains the gold standard for structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput synthesis of peptidomimetics and PROTACs, Boc-protected amino alkyl bromides serve as critical bifunctional linkers. While NMR remains the gold standard for structural elucidation, it is often a bottleneck for routine process monitoring.

This guide evaluates the analytical performance of FTIR (Fourier Transform Infrared Spectroscopy) as a rapid, self-validating alternative for verifying these intermediates. We compare the spectral "fingerprint" of Boc-linkers against Fmoc alternatives and different halide analogues, providing a robust protocol for researchers to make go/no-go decisions in minutes rather than hours.

Part 1: Strategic Rationale & Mechanism

The Analytical Challenge

Boc-protected amino alkyl bromides contain two distinct reactive termini:

  • The Protecting Group (Boc): A tert-butyl carbamate, acid-labile but base-stable.

  • The Electrophile (Alkyl Bromide): A primary alkyl halide, susceptible to nucleophilic attack.

The challenge in synthesis is ensuring both functionalities remain intact during workup. IR spectroscopy offers a unique advantage here: it simultaneously detects the carbonyl integrity (confirming the Boc group) and the C-Br bond (confirming the halide), although the latter requires careful fingerprint region analysis.

Decision Logic: When to Use IR?

IR is not a replacement for NMR, but a high-speed filter. Use the following logic flow to determine utility:

IR_Decision_Logic Start Synthesis of Boc-Amino Alkyl Bromide Purification Crude Isolation / Workup Start->Purification Q_State Physical State? Purification->Q_State Solid Solid/Crystalline Q_State->Solid Recrystallized Oil Viscous Oil Q_State->Oil Concentrated Method Select ATR-FTIR Method Solid->Method High Pressure Clamp Oil->Method Direct Drop Analysis Analyze 1680-1710 cm⁻¹ (C=O) and 600-700 cm⁻¹ (C-Br) Method->Analysis Decision Pass: Proceed to Coupling Fail: Run 1H-NMR Analysis->Decision

Figure 1: Decision matrix for utilizing ATR-FTIR in linker synthesis workflows.

Part 2: The Spectral Fingerprint (Boc-Bromide)

The infrared spectrum of a Boc-protected amino alkyl bromide is characterized by the Urethane (Carbamate) signature and the Alkyl Halide signature.

Primary Diagnostic Peaks

The following table details the essential peaks required to validate the structure.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
N-H (Carbamate) Stretching3300 – 3450 Medium, SharpConfirms secondary amine presence.[1][2] Absence suggests bis-alkylation.
C=O (Boc) Stretching1680 – 1710 StrongPrimary Indicator. Lower freq than esters due to N-conjugation.
Amide II N-H Bend / C-N Stretch1500 – 1550 MediumConfirms urethane linkage (often overlaps with other bends).
t-Butyl (Boc) C-H Bending (Gem-dimethyl)1365 & 1390 Medium, Split"Rabbit Ears" Doublet. distinctive for tert-butyl groups.
C-O-C Stretching1150 – 1250 Strong, BroadCharacteristic of the ester portion of the carbamate.
C-Br (Alkyl) Stretching515 – 690 Medium/WeakConfirmatory. Found in the "fingerprint" region; position depends on chain length/conformation.

Expert Insight: The C-Br stretch is notoriously difficult to isolate in complex molecules because it falls in the fingerprint region. However, if you are converting an amino alcohol to an amino bromide, the disappearance of the broad O-H stretch (3200-3600 cm⁻¹) is a more reliable indicator of reaction progress than the appearance of the C-Br peak [1, 2].

Part 3: Comparative Analysis (Alternatives)

To validate the product's identity, one must distinguish it from common alternatives: different protecting groups (Fmoc) and different halides (Chlorides).

Comparison 1: Protecting Group Differentiation (Boc vs. Fmoc)

Boc and Fmoc groups have distinct spectral signatures. If your synthesis involves swapping protecting groups, IR is excellent for monitoring the exchange.

FeatureBoc-Linker (Target)Fmoc-Linker (Alternative)differentiation Note
C=O Stretch 1680 – 1710 cm⁻¹1690 – 1725 cm⁻¹Fmoc carbonyl often appears at higher wavenumbers and may split (doublet).
Aromatic C-H Absent > 3000 cm⁻¹ (Weak)Fmoc has aromatic protons; Boc is purely aliphatic (< 3000 cm⁻¹).
Aromatic Ring Absent ~1600 & 1450 cm⁻¹Fmoc shows "breathing" modes of the fluorenyl ring.
Aliphatic C-H Strong (2900-3000 cm⁻¹)MediumBoc has a high density of sp³ C-H bonds (9 protons on t-butyl).
Comparison 2: Halide Differentiation (Bromide vs. Chloride)

When synthesizing linkers, ensuring the correct halogen is installed is vital for subsequent reactivity (e.g., Finkelstein reactions).

HalideC-X Stretch FrequencySpectral Characteristics
Alkyl Bromide (R-Br) 515 – 690 cm⁻¹ Lower frequency due to heavier mass of Br (reduced mass effect) [3].
Alkyl Chloride (R-Cl) 650 – 800 cm⁻¹ Higher frequency. Often sharper than Bromide bands.

Part 4: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , the modern standard for solid/oil analysis, eliminating the need for KBr pellets.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond is preferred for hard crystals to prevent scratching).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Screening) or 64 (Publication).

Step-by-Step Workflow
  • Background Collection:

    • Clean the crystal with isopropanol and a lint-free wipe.

    • Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.

  • Sample Loading:

    • For Solids: Place ~2-5 mg of the Boc-amino alkyl bromide on the center of the crystal. Lower the pressure arm until the force gauge indicates optimal contact.

    • For Oils: Place 1 drop directly on the crystal. No pressure arm is usually needed.[1]

  • Data Acquisition:

    • Scan from 4000 cm⁻¹ to 450 cm⁻¹.

  • Post-Processing:

    • Apply Baseline Correction (automatic).

    • Identify the Carbonyl (C=O) peak.[1][2][3] If <1650 cm⁻¹, suspect amine salt formation or decomposition.

    • Check for O-H contamination (broad hump >3200 cm⁻¹), indicating unreacted starting material or moisture.

Analytical Logic Pathway

Use this diagram to interpret your resulting spectrum.

Spectral_Interpretation Input Raw Spectrum Check_OH Broad Peak 3200-3600 cm⁻¹? Input->Check_OH Fail_OH Impure: Contains Alcohol/Water Check_OH->Fail_OH Yes Check_CO Strong Peak 1680-1710 cm⁻¹? Check_OH->Check_CO No Fail_CO Error: Boc Missing/Cleaved Check_CO->Fail_CO No Check_Fingerprint Peak in 500-700 cm⁻¹? Check_CO->Check_Fingerprint Yes Success CONFIRMED: Boc-Amino Alkyl Bromide Check_Fingerprint->Success Yes Check_Fingerprint->Success Unclear (Check NMR)

Figure 2: Logic flow for spectral interpretation of Boc-protected intermediates.

Part 5: References

  • NIST Chemistry WebBook. tert-Butyl carbamate Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link][1][2][4][5][6][7][8]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry Dept.[9] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. (Standard reference for polymer/linker functional group analysis).

Sources

Validation

A Comparative Guide to the Stability of Carbamate and Amide Protecting Groups with Alkyl Bromides

Introduction In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount. Amines, being ubiquitous and nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount. Amines, being ubiquitous and nucleophilic, often require temporary masking to prevent unwanted side reactions. Among the arsenal of amine protecting groups, amides and carbamates are workhorses, prized for their stability. However, their "stability" is not absolute and is highly dependent on the chemical environment. A critical scenario encountered by researchers is the presence of these protected amines in reactions involving electrophiles, such as alkyl bromides. This guide provides an in-depth comparison of the relative stability of carbamates and amides when challenged with alkyl bromides, moving beyond simple classification to explore the underlying electronic principles and provide actionable experimental data for the practicing scientist.

Fundamental Electronic and Structural Differences: The Root of Reactivity

The divergent stability of amides and carbamates towards alkylating agents is rooted in the electronic nature of their respective nitrogen atoms. While both functional groups effectively "tame" the nucleophilicity of a free amine, they do so to different extents due to the influence of the adjacent carbonyl group and, in the case of carbamates, the additional oxygen atom.

The nitrogen lone pair in both amides and carbamates is delocalized through resonance onto the carbonyl oxygen. This delocalization reduces the electron density on the nitrogen, rendering it significantly less nucleophilic than a parent amine. However, the degree of this delocalization is not identical.

  • Amides: The resonance stabilization in an amide is highly effective, creating a very stable and planar system. The p-orbitals of the nitrogen and the carbonyl carbon have excellent overlap, which significantly reduces the partial positive charge on the carbonyl carbon and decreases the availability of the nitrogen's lone pair.[1] This robust resonance accounts for the exceptional stability of the peptide bonds that form the backbone of proteins.[1][2]

  • Carbamates: A carbamate can be viewed as a hybrid of an amide and an ester. The presence of the alkoxy oxygen introduces a competing resonance effect. This additional oxygen perturbs the primary N-C=O amide resonance, resulting in a system that is less stabilized by resonance compared to a simple amide.[3][4] Studies have estimated that the amide resonance in carbamates is lower than in corresponding amides by approximately 3-4 kcal/mol.[3][4] Consequently, the nitrogen atom in a carbamate is slightly more electron-rich and thus more nucleophilic than in an amide, though still significantly less so than in an amine.

Caption: Resonance delocalization in amides and carbamates reduces nitrogen nucleophilicity.

Comparative Reactivity Towards N-Alkylation with Alkyl Bromides

The stability of these protecting groups in the presence of an alkyl bromide is inversely proportional to the nucleophilicity of the nitrogen atom. The central question for a synthetic chemist is: under what conditions will my protected amine react with an alkyl bromide?

Amide Stability

Amides are exceptionally stable and generally unreactive towards alkyl bromides under neutral or moderately basic conditions. Their low nucleophilicity means that direct S_N2 reaction with an alkyl halide is kinetically prohibitive.[5][6] To induce N-alkylation, one must first deprotonate the amide to form the corresponding amide anion (an amidate). This requires very strong bases, reflecting the high pKa of the amide N-H proton.

  • Required Conditions: Strong bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are typically necessary.[5][6]

  • Implication: In a molecule containing an amide and other more reactive functional groups, the amide will remain inert to alkyl bromides unless these harsh, strongly basic conditions are employed. This makes the amide an excellent choice when complete inertness to alkylation is the primary goal.

Carbamate Stability

Carbamates occupy a middle ground of reactivity. The electron-withdrawing effect of the carbamate functionality acidifies the N-H proton relative to an amide, facilitating its removal by a base.[7] While the resulting carbamate anion is still a modest nucleophile, it is sufficiently reactive to engage with alkyl bromides.

  • Required Conditions: N-alkylation of carbamates can be achieved under significantly milder conditions than those required for amides. Moderately strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient, especially when paired with a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) in a polar aprotic solvent (e.g., DMF, THF).[7][8]

  • Implication: A carbamate is considered less "stable" than an amide in the context of potential N-alkylation because it can be alkylated under conditions that would leave an amide untouched. This apparent liability can be synthetically useful, allowing for the selective alkylation of a carbamate in the presence of an amide.

Experimental Data & Protocols

The theoretical differences in reactivity are borne out in established laboratory procedures. The choice of base, solvent, and temperature is critical and highlights the stability gap between the two functional groups.

Comparative Data Summary
FeatureN-Alkylation of AmidesN-Alkylation of Carbamates
Typical Base NaH, n-BuLi, LDA (strong)[6]Cs₂CO₃, K₂CO₃ (moderate)[8]
Base Stoichiometry >1.0 equivalent1.5 - 2.0 equivalents
Solvent Anhydrous THF, DMFAnhydrous DMF, THF, Acetonitrile
Temperature 0 °C to room temp. (or higher)Room temp. to moderate heat (e.g., 60 °C)
Additives None typically requiredPhase-transfer catalyst (e.g., TBAI) often used[3][9]
Relative Reactivity Low (requires forceful conditions)Moderate (accessible under milder conditions)
Representative Experimental Protocol: N-Alkylation of a Carbamate

This protocol describes the N-alkylation of a Boc-protected amine, a common carbamate, using an alkyl bromide.[7][8]

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the N-Boc-amine (1.0 eq.), cesium carbonate (1.5 eq.), and tetrabutylammonium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the alkyl bromide (1.2 eq.) to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Experimental Protocol: N-Alkylation of an Amide

This protocol illustrates the more demanding conditions required for the N-alkylation of a primary amide.[5][6]

  • Reaction Setup: To a dry, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Amide Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of the primary amide (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation (hydrogen gas evolution will be observed).

  • Reagent Addition: Add the alkyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

G Figure 2: General Experimental Workflow for N-Alkylation A Setup: Add Substrate (Amide/Carbamate) & Base to Anhydrous Solvent under Inert Atmosphere B Deprotonation: Stir at appropriate temperature (e.g., 0°C for NaH, RT for Cs2CO3) A->B Step 1 C Add Alkyl Bromide B->C Step 2 D Reaction: Stir for 2-24h, Monitor Progress (TLC / LC-MS) C->D Step 3 E Aqueous Workup: Quench, Extract, & Wash D->E Step 4 F Purification: Dry, Concentrate, & Chromatograph E->F Step 5

Caption: A generalized workflow for the N-alkylation of amide or carbamate protecting groups.

Factors Influencing Stability and Selectivity

Beyond the intrinsic electronic differences, steric factors play a significant role in modulating the stability and reactivity of these groups.

  • Steric Hindrance: As N-alkylation is an S_N2 reaction, it is highly sensitive to steric bulk.[10] Large, branched alkyl groups on the nitrogen atom of the amide or carbamate can shield the nitrogen from the approaching alkyl bromide, slowing or preventing alkylation.[11][12] Similarly, secondary or tertiary alkyl bromides are much less reactive electrophiles than primary ones. This effect can be exploited to achieve selectivity.

  • Electronic Effects: Electron-withdrawing groups attached to the acyl or alkyl portions of the amide or carbamate will further decrease the nitrogen's nucleophilicity, enhancing stability. Conversely, electron-donating groups will have the opposite effect.

Conclusion

When evaluating the stability of carbamate versus amide protecting groups in the presence of alkyl bromides, a clear hierarchy emerges:

  • Amides are exceptionally stable and robust protecting groups. Their nitrogen atom is significantly deactivated by strong resonance delocalization, requiring harsh, strongly basic conditions (e.g., NaH, n-BuLi) to induce N-alkylation. They are the protecting group of choice when complete inertness to alkylating agents under mild or moderately basic conditions is essential.

  • Carbamates offer a more nuanced stability profile. While they effectively protect the amine under many conditions, their nitrogen is inherently more nucleophilic than an amide's. This allows for deliberate N-alkylation under moderately basic conditions (e.g., Cs₂CO₃) that are orthogonal to the conditions required for amide alkylation.

Ultimately, the choice between an amide and a carbamate should be a strategic one, guided by the specific synthetic context. If the goal is to carry an alkyl bromide through a synthetic sequence without touching a protected amine, an amide is the safer choice. If the objective is to later perform a selective N-alkylation on the protecting group itself under manageable conditions, the carbamate is the superior and more versatile option.

References

  • Chegg. Explain why you anticipate the carbamate functional group to be either more or less reactive than an amide towards nucleophilic addition, and briefly justify your reasoning. [Link]

  • Master Organic Chemistry. (2018, June 07). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. (2025, December 16). Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI. [Link]

  • National Center for Biotechnology Information (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • ResearchGate. N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex*. [Link]

  • CORE. Secondary N-nitrosocarbamate Anions: Structure and Alkylation Reactions. A DFT Study. [Link]

  • RSC Publishing. Method for the synthesis of N-alkyl-O-alkyl carbamates. [Link]

  • ResearchGate. (2025, August 06). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. [Link]

  • The Journal of Organic Chemistry. (2010, July 12). Nucleophilic Reactivities of Imide and Amide Anions. [Link]

  • Chemistry Stack Exchange. (2015, October 02). N-alkylation of amides with alkyl halides?. [Link]

  • Rhodium.ws. One-Pot Synthesis of Carbamate Esters Through Alcoholic Tosylates. [Link]

  • National Center for Biotechnology Information (PMC). (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • MSU Chemistry. Amine Reactivity. [Link]

  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • National Center for Biotechnology Information (PMC). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. [Link]

  • Quora. (2014, January 07). Why are amides intermediate in electrophilicity between esters and carboxylic acids?. [Link]

  • National Center for Biotechnology Information (PMC). The Design of a Photoredox Catalyst that Enables the Direct Synthesis of Carbamate-Protected Primary Amines via Photoinduced, Copper-Catalyzed N-Alkylation Reactions of Unactivated Secondary Halides. [Link]

  • Chemistry Steps. (2020, March 12). Amides - Structure and Reactivity. [Link]

  • ACS Publications. (2022, August 24). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. [Link]

  • R Discovery. (2016, January 01). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. [Link]

  • Chemistry Stack Exchange. (2024, November 13). Amide group nucleophilic attack pi or lone pair electrons?. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • ACS Publications. (2015, January 07). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Masking of Amine Nucleophiles. [Link]

  • ACS Publications. (2025, December 08). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. [Link]

  • Organic Chemistry Portal. Substituted carbamate synthesis by carbamidation. [Link]

  • ACS Publications. (2019, November 06). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • ResearchGate. Comparison of amide formation rate and ketone formation rate. [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • PubMed. (2024, March 16). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. [Link]

  • Chem-Station. (2014, March 23). Carbamate Protective Groups. [Link]

  • National Center for Biotechnology Information (PMC). Recent Advances in the Chemistry of Metal Carbamates. [Link]

  • YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. Synthesis of Carbamates from Alkyl Bromides and Secondary Amines Using Silver Carbonate. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • National Center for Biotechnology Information (PMC). (2021, November 05). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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N-(11-Bromoundecyl)carbamic acid tert-butyl ester
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N-(11-Bromoundecyl)carbamic acid tert-butyl ester
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